4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol
Description
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Properties
IUPAC Name |
4-ethyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXECVGFQUVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353913 | |
| Record name | 4-ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26029-01-6 | |
| Record name | 4-ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This molecule is of interest to the scientific community due to the established and diverse biological activities of the 1,2,4-triazole scaffold, which is a core component in numerous pharmaceutical agents. This document details the synthetic pathway, experimental protocols, and the analytical characterization of the title compound and its precursor.
Introduction
The 1,2,4-triazole ring system is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a pyridine moiety and an N-ethyl group into the triazole-3-thiol structure can significantly influence its physicochemical properties and biological activity. This guide presents a reproducible synthetic method and a thorough characterization profile for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing a solid foundation for further research and development in the field of medicinal chemistry.
Synthesis
The synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is achieved through a two-step process. The first step involves the synthesis of the precursor, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, from isonicotinic acid hydrazide. The second step is the N-alkylation of this precursor with an ethyl group to yield the final product.
Synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Precursor)
The precursor is synthesized by the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization.
Reaction Scheme:
Isonicotinic acid hydrazide + CS₂ + KOH → Potassium dithiocarbazinate intermediate → 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Target Compound)
The target compound is synthesized by the N-ethylation of the precursor, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, using an ethylating agent in a basic medium. A common method involves the reaction with ethyl iodide or ethyl bromide in the presence of a base like sodium hydroxide.
Reaction Scheme:
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol + CH₃CH₂-X (X = I, Br) + Base → 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Experimental Protocols
Synthesis of 1-(Isonicotinoyl)-4-ethylthiosemicarbazide
A solution of isonicotinohydrazide (1.37 g, 0.01 mole) in 50 mL of absolute ethanol was heated until dissolved. To this solution, 0.01 mole of ethyl isothiocyanate was added, and the mixture was refluxed for 5 hours. After completion of the reaction, the crude product that precipitated upon cooling was filtered, washed with diethyl ether, dried, and crystallized from a suitable solvent.
Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
A solution of 1-(Isonicotinoyl)-4-ethylthiosemicarbazide (0.01 mole) in 50 mL of 1N NaOH solution was heated under reflux for 5 hours. The reaction mixture was then cooled and acidified to a pH of 3 with concentrated hydrochloric acid. The resulting precipitate was filtered and washed several times with distilled water. The pure compound was obtained by crystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physicochemical and Analytical Data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
| Property | Value |
| Molecular Formula | C₉H₁₀N₄S |
| Molecular Weight | 206.27 g/mol [4] |
| Melting Point | 290-293 °C |
| Appearance | Crystalline solid |
| Elemental Analysis | C: 52.41%, H: 4.89%, N: 27.16% (Calculated) |
| C: 52.44%, H: 4.92%, N: 27.15% (Found) |
Table 2: Spectroscopic Data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 3446-3330 (N-H), 3130-3040 (Ar-H), 2980-2900 (C-H), 1647 (C=N), 1256 (C=S) |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.24 (t, J=6.96 Hz, 3H), 4.32 (q, J=6.62 Hz, 2H), 7.79-7.80 (m, 2H), 8.73-8.74 (m, 2H) |
| GC-MS (m/z) | 206 (M⁺), 205, 178, 142[5] |
Table 3: Physicochemical and Analytical Data for 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Precursor)
| Property | Value |
| Molecular Formula | C₇H₆N₄S |
| Molecular Weight | 178.22 g/mol |
| Melting Point | >350 °C |
| Appearance | Solid |
| Elemental Analysis | C: 47.18%, H: 3.39%, N: 31.44% (Calculated) |
| C: 47.16%, H: 3.41%, N: 31.48% (Found) |
Table 4: Spectroscopic Data for 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Precursor)
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 3430-3270 (N-H), 3120-3000 (Ar-H), 1615 (C=N), 1248 (C=S) |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.55 (s, 1H), 7.78 (dd, J=5.87, 1.83 Hz, 2H), 8.52 (dd, J=6.23, 1.47 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 169.84, 157.38, 150.47, 140.16, 120.30 |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic pathway for the target compound.
Proposed Mechanism of Antimicrobial Action
While the specific signaling pathway for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has not been elucidated, many 1,2,4-triazole derivatives are known to exert their antimicrobial effects by inhibiting key enzymes involved in microbial growth and survival. A plausible mechanism, based on the known activity of this class of compounds, is the inhibition of an essential microbial enzyme.
Caption: Proposed enzyme inhibition mechanism.
Conclusion
This technical guide provides a detailed and actionable resource for the synthesis and characterization of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The straightforward synthetic route and comprehensive analytical data presented herein will be valuable for researchers in medicinal chemistry and drug discovery. The established biological potential of the 1,2,4-triazole scaffold suggests that this compound is a promising candidate for further investigation into its pharmacological properties. Future studies should focus on elucidating its specific mechanism of action and evaluating its efficacy in various biological assays.
References
Physicochemical Properties of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. Due to a scarcity of direct experimental data for this specific molecule in publicly available literature, this document consolidates computed data from reliable chemical databases and supplements it with available experimental data for structurally similar analogs. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, offering a foundational framework for further research and development.
Introduction
1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the compound's physicochemical characteristics, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing essential data for researchers engaged in its study.
Chemical and Physical Properties
While experimental data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is limited, a summary of its computed properties and available data for close structural analogs is presented below.
General Properties
| Property | Value/Information | Source |
| IUPAC Name | 4-ethyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - |
| Molecular Formula | C9H10N4S | [1] |
| Molecular Weight | 206.27 g/mol | [1] |
| Exact Mass | 206.06261751 Da | [1] |
| CAS Number | 26029-01-6 | [1] |
Computed Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. These values are derived from in silico models and should be confirmed through experimental validation.
| Property | Predicted Value | Prediction Tool/Source |
| XLogP3 | 0.9 | PubChem |
| Topological Polar Surface Area | 72.6 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Physicochemical Properties of Structural Analogs
To provide a comparative context, the following table includes experimental data for structurally related triazole-thiol derivatives.
| Compound | Property | Experimental Value | Source |
| 4-Allyl-5-pyridin-4-yl-4H-[2][3][4]triazole-3-thiol | Melting Point | 222-224 °C | ChemicalBook |
| 5-(Pyridin-4-yl)-1H-1,2,4-triazole-3-thiol | Melting Point | 306-315 °C | Chem-Impex |
| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | Melting Point | 250-254 °C | Sigma-Aldrich |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of key physicochemical properties of triazole-thiol derivatives.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and biological activity.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound (e.g., 0.01 M) in a suitable co-solvent system if necessary (e.g., 50% v/v dioxane-water or ethanol-water) to ensure solubility. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH in the same solvent mixture).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the test compound solution in a thermostated vessel (e.g., at 25 °C) equipped with a magnetic stirrer and a pH electrode.
-
Titration: Add the standardized base solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, computational programs can be used to analyze the titration data and calculate the protonation constants.[2][4]
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall drug-likeness.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
Compound Distribution: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to an equal volume of the n-octanol phase in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the equilibrium partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.
Determination of Aqueous Solubility
Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, filter the suspension to remove the undissolved solid. A centrifuge-based filtration system is recommended to avoid loss of the compound.
-
Concentration Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Solubility Calculation: The measured concentration of the saturated solution represents the equilibrium solubility of the compound.
Visualizations
General Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the determination of key physicochemical properties of a novel chemical entity.
Caption: Workflow for Physicochemical Characterization.
Tautomeric Forms of the Triazole-Thiol Core
The 1,2,4-triazole-3-thiol core can exist in tautomeric equilibrium between the thiol and thione forms. This equilibrium can be influenced by the solvent and the electronic nature of the substituents.
Caption: Thiol-Thione Tautomerism.
Conclusion
This technical guide consolidates the currently available computed physicochemical data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and provides a framework for its experimental determination through standardized protocols. The presented data, in conjunction with information from structural analogs, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further experimental validation of the predicted properties is highly recommended to build a more complete and accurate profile of this compound.
References
Biological Activity of 4-Substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological activities of 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives. While specific data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is not extensively available in the current literature, this document consolidates findings on closely related analogs, focusing on their significant antimicrobial and antimycobacterial properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[1][2] The incorporation of a pyridine moiety, another biologically significant heterocycle, can further enhance the therapeutic potential of these compounds.[1] This guide focuses on 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives, a class of compounds that has demonstrated notable antibacterial, antifungal, and antimycobacterial activities.
Synthesis
The general synthetic route to 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols involves a multi-step process, which is initiated from isonicotinic acid hydrazide. The key steps are outlined below and illustrated in the accompanying diagram.
A common synthetic pathway begins with the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.[1] This intermediate is then treated with hydrazine hydrate to yield 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[1] Subsequent reaction of this amino-triazole with various aldehydes or other electrophiles allows for the introduction of different substituents at the 4-position of the triazole ring.[1]
Biological Activities
Derivatives of 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have demonstrated significant potential as antimicrobial and antimycobacterial agents. The biological activity is influenced by the nature of the substituent at the 4-position of the triazole ring.
Antibacterial and Antifungal Activity
Several studies have reported the in vitro antibacterial and antifungal activities of this class of compounds. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 1: Antibacterial Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (MIC in µg/mL) [1]
| Compound | Substituent (at para position of benzylidene) | S. aureus | B. subtilis | E. coli | S. typhi |
| 4c | -OH | 16 | 20 | - | - |
| 4e | -Br | - | - | 25 | 31 |
Note: "-" indicates data not reported or activity was not significant.
Table 2: Antifungal Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (MIC in µg/mL) [1]
| Compound | Substituent (at para position of benzylidene) | C. albicans | A. niger |
| 4e | -Br | 24 | 32 |
Note: Other tested compounds in the series showed poor antifungal activity.
Antimycobacterial Activity
Hydrazone-tethered hybrids of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been investigated for their activity against Mycobacterium tuberculosis.
Table 3: In Vitro Antimycobacterial Activity of Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids against M. tuberculosis H37Rv [3]
| Compound | MIC₉₀ (µM) |
| 12c | 12.32 |
| 12d | 9.15 |
| 12f | 11.11 |
| 12g | 7.89 |
| 13 | 3.99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols used in the synthesis and biological evaluation of these compounds.
General Synthesis of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols[1]
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Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol: A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.
-
Synthesis of 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol: The obtained oxadiazole is then refluxed with hydrazine hydrate in absolute ethanol for 8-9 hours.
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Synthesis of final compounds: Equimolar quantities of the amino-triazole and a p-substituted benzaldehyde are dissolved in methanol and refluxed for 10-14 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[4]
The agar well diffusion assay is a common method for screening antimicrobial activity.
-
Preparation of Media: Nutrient agar is prepared and sterilized.
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Pouring of Plates: The sterile agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The agar plates are inoculated with the test microorganism.
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Creation of Wells: Wells are created in the agar using a sterile borer.
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Addition of Compounds: A solution of the test compound in a suitable solvent (e.g., DMSO) is added to the wells.
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Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition around each well is measured.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined by a serial dilution method. Various concentrations of the test compounds are prepared and incubated with the test microorganism. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Conclusion
The 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol scaffold represents a promising area for the development of new antimicrobial and antimycobacterial agents. The available data indicates that the biological activity of these compounds can be modulated by varying the substituent at the 4-position of the triazole ring. Further research, including the synthesis and evaluation of a broader range of derivatives and in-depth mechanistic studies, is warranted to fully elucidate the therapeutic potential of this chemical class. The provided synthetic and experimental protocols offer a solid foundation for future investigations in this field.
References
Navigating the Bioactivity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol: A Technical Overview of Related Compounds
Disclaimer: Detailed information regarding the specific mechanism of action for 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol is not extensively available in current scientific literature. This guide, therefore, provides an in-depth analysis of the known biological activities, synthesis, and potential mechanistic insights based on structurally related 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives. The information presented is intended for researchers, scientists, and drug development professionals.
Core Biological Activities of Structurally Related Triazoles
The 1,2,4-triazole scaffold, particularly when functionalized with a pyridine moiety and a thiol group, is a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological properties. Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated significant potential as antimicrobial agents.
Antimicrobial Properties
Research has consistently shown that this class of compounds possesses notable antibacterial and antifungal activities.[1][2] The biological activity is influenced by the nature of the substituent at the N4 position of the triazole ring. For instance, the introduction of different benzylidene groups at the 4-amino position has been shown to modulate the antimicrobial spectrum and potency.[1]
Antimycobacterial Potential
A significant area of investigation for 1,2,4-triazole derivatives is their efficacy against Mycobacterium tuberculosis (Mtb).[3][4] Studies on hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids have identified compounds with promising anti-TB activity.[3] One of the most compelling mechanistic insights for a subset of these compounds involves a prodrug activation strategy. Specifically, nitro-containing 1,2,4-triazolyl pyridines have been found to be activated by the F420-dependent nitroreductase Ddn in Mtb, a mechanism shared with the established anti-TB drug pretomanid.[4] However, researchers are also exploring non-nitro analogues to circumvent potential resistance mechanisms associated with this activation pathway.[4]
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives against various microbial strains. This data highlights the potential of this chemical scaffold in antimicrobial drug discovery.
| Compound ID | Substituent at N4 | Microbial Strain | MIC (µg/mL) | Reference |
| 4c | 4-Hydroxybenzylideneamino | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 20 | [1] | ||
| 4e | 4-Bromobenzylideneamino | Escherichia coli | 25 | [1] |
| Salmonella typhi | 31 | [1] | ||
| Candida albicans | 24 | [1] | ||
| Aspergillus niger | 32 | [1] | ||
| 13 | Hydrazone-tethered arylpyrrole | Mycobacterium tuberculosis H37Rv | 3.99 (µM) | [3] |
Experimental Protocols
The synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives generally follows a well-established chemical pathway. The key steps are outlined below.
General Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: Isonicotinic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide.[1]
-
Formation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The resulting oxadiazole is then reacted with hydrazine hydrate to yield the core triazole structure.[1]
Synthesis of N4-Substituted Derivatives (Schiff Bases)
-
Condensation Reaction: An equimolar amount of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and a corresponding aromatic aldehyde are dissolved in ethanol.[3]
-
Catalysis: A catalytic amount of glacial acetic acid is added to the mixture.[3]
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Reaction Conditions: The reaction mixture is heated at 60°C for 6-10 hours.[3]
-
Isolation and Purification: The resulting solid precipitate is filtered, washed with cold ether, and then purified by recrystallization or column chromatography.[3]
Visualizing the Chemistry and Potential Mechanisms
The following diagrams illustrate the general synthetic pathway and a proposed mechanism of action for a specific class of these compounds.
Caption: General synthetic route for N4-substituted 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives.
Caption: Proposed activation of nitro-triazole compounds against M. tuberculosis.
References
In Vitro Screening of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential in vitro screening strategies for the novel heterocyclic compound, 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct studies on this specific molecule, this document outlines a series of recommended screening protocols based on the well-documented biological activities of structurally related 1,2,4-triazole-3-thiol derivatives. The methodologies provided are synthesized from established research on analogous compounds, offering a robust framework for initiating preliminary investigations into the therapeutic potential of this agent.
Introduction to 4,5-Disubstituted-1,2,4-triazole-3-thiols
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a class of compounds with significant therapeutic potential, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[2][3] The presence of a pyridine moiety, as in the target compound, is often associated with enhanced biological activity.[2] This guide focuses on the in vitro evaluation of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a compound of interest for novel drug discovery.
Proposed Synthesis
A plausible synthetic route for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be adapted from established methods for similar compounds. A common approach involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide.[1]
Caption: Proposed synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
In Vitro Screening Protocols
Based on the activities of related compounds, a tiered screening approach is recommended to efficiently evaluate the biological profile of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Antimicrobial Activity Screening
Many 1,2,4-triazole-3-thiol derivatives have demonstrated significant antibacterial and antifungal properties.[2][4]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Microbial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth overnight at 37°C (bacteria) or 28°C (fungi).
-
The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are made in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.
-
-
Incubation:
-
The prepared microbial inoculum is added to each well.
-
The plates are incubated for 18-24 hours at 37°C for bacteria and 48-72 hours at 28°C for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation:
While no direct data exists for the target compound, the following table presents representative MIC values for analogous 1,2,4-triazole derivatives against various microbial strains to provide a comparative context.
| Compound Analogue | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | S. typhi (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) | Reference |
| 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 16 | 20 | - | - | - | - | [2] |
| 4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | - | - | 25 | 31 | 24 | 32 | [2] |
Anticancer Activity Screening
Derivatives of 1,2,4-triazole have shown promising cytotoxic effects against various cancer cell lines.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Compound Treatment:
-
The test compound is dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium.
-
The cells are treated with the compound dilutions and incubated for 48-72 hours.
-
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Data Presentation:
The following table shows IC50 values for a related 1,2,4-triazole derivative, illustrating its potential as an anticancer agent.
| Compound Analogue | A549 (μM) | U87 (μM) | HL60 (μM) | Reference |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | 3.854 | 4.151 | 17.522 | [6] |
Enzyme Inhibition Screening
Certain 1,2,4-triazole derivatives have been identified as inhibitors of various enzymes, suggesting a potential mechanism of action for their biological activities.[7]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General Workflow)
References
- 1. scirp.org [scirp.org]
- 2. connectjournals.com [connectjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of 5-Pyridin-4-yl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the antimicrobial spectrum of derivatives of 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol based on available scientific literature. Direct experimental data on the specific compound 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol was not identified in the reviewed literature. The information presented herein pertains to closely related analogues, primarily the parent compound 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its Schiff base derivatives.
Introduction
The emergence of multidrug-resistant microbial pathogens constitutes a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those incorporating the 1,2,4-triazole scaffold, have garnered considerable attention due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] The 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol core represents a promising pharmacophore, with various derivatives demonstrating notable activity against a range of pathogenic microorganisms. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this class of compounds, detailing their activity, the experimental protocols used for their evaluation, and a generalized synthetic pathway.
Antimicrobial Activity
The antimicrobial activity of 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antibacterial Activity
Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, particularly Schiff bases formed by condensation with various aromatic aldehydes, have shown a range of antibacterial activities.[1] The nature and position of substituents on the aromatic ring of the aldehyde play a crucial role in modulating the antibacterial potency.
Table 1: Antibacterial Activity of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [1]
| Compound ID | Substituent on Benzylidene | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | ||
| 4c | 4-OH | 16 | 20 |
| 4e | 4-Br | - | - |
| 4a | 4-F | Moderate Activity | Moderate Activity |
| 4b | 4-Cl | Moderate Activity | Moderate Activity |
| 4d | 4-OCH₃ | Moderate Activity | Moderate Activity |
| 4f | 4-NO₂ | Poor Activity | Poor Activity |
Note: '-' indicates data not reported or activity was not significant. "Moderate Activity" and "Poor Activity" are qualitative descriptions from the source. Specific MIC values were not provided for all compounds.
Antifungal Activity
The antifungal potential of this class of compounds has also been investigated. Similar to the antibacterial activity, the antifungal efficacy is influenced by the specific substitutions on the core molecule.
Table 2: Antifungal Activity of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [1]
| Compound ID | Substituent on Benzylidene | Antifungal Activity |
| C. albicans (MIC, µg/mL) | ||
| 4e | 4-Br | 24 |
| 4a | 4-F | Poor Activity |
| 4b | 4-Cl | Poor Activity |
| 4c | 4-OH | Poor Activity |
| 4d | 4-OCH₃ | Poor Activity |
| 4f | 4-NO₂ | Poor Activity |
Note: "Poor Activity" is a qualitative description from the source.
Experimental Protocols
The evaluation of the antimicrobial activity of 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives typically involves standard microbiological techniques.
Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
The synthesis of the parent compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is a key step before the preparation of its derivatives. A common synthetic route is as follows:
-
Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: Isonicotinic acid hydrazide is refluxed with carbon disulfide in the presence of potassium hydroxide in an ethanolic solution for 10-12 hours.[1]
-
Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The resulting 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is then refluxed with hydrazine hydrate in absolute ethanol for 8-9 hours to yield the desired product.[1]
Synthesis of Schiff Base Derivatives
The Schiff base derivatives are synthesized by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various substituted aromatic aldehydes.[1]
-
Equimolar amounts of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and the respective aromatic aldehyde are dissolved in methanol.
-
The mixture is refluxed for 10-14 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
The resulting product is then isolated and purified.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using the agar well diffusion method or a broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are made in the agar using a sterile borer.
-
A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
The plates are incubated under appropriate conditions for the microorganism.
-
The diameter of the zone of inhibition around each well is measured and compared with that of a standard antibiotic.
Broth Dilution Method for MIC Determination:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated for 24-48 hours at an appropriate temperature.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthesis Pathway of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives
References
Potential Therapeutic Targets of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. While direct experimental data on this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogs to infer its probable biological profile and potential therapeutic targets. This guide covers the general synthesis, potential antimicrobial, antifungal, and anticancer activities, and provides detailed experimental protocols from analogous studies to facilitate further research and drug development efforts.
Introduction
The 1,2,4-triazole nucleus is a privileged heterocyclic motif renowned for its diverse biological activities. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has led to the development of compounds with significant therapeutic potential. These derivatives have been extensively investigated for their roles as antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] The pyridine moiety is also a common feature in many pharmacologically active compounds.[1] The title compound, 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, combines these key structural features, suggesting a high likelihood of interesting biological properties. This guide aims to provide a comprehensive overview of its potential therapeutic targets by examining the established activities of structurally similar compounds.
Synthesis
A general and established method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the cyclization of substituted thiosemicarbazides.[3] This approach offers a versatile route to a wide range of derivatives.
General Synthetic Pathway
The synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be logically extrapolated from established procedures for analogous compounds. The typical synthetic route commences with the reaction of isonicotinic acid hydrazide with an appropriate isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the desired 1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of a Related 4,5-Disubstituted-1,2,4-triazole-3-thiol
The following protocol for the synthesis of 4-aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols can be adapted for the synthesis of the title compound.[3]
Step 1: Synthesis of 1-(2-Furoyl)-4-arylthiosemicarbazide A solution of the appropriate arylisothiocyanate (0.01 mol) in absolute ethanol (50 mL) is added dropwise to a solution of furan-2-carboxylic acid hydrazide (0.01 mol) in absolute ethanol (100 mL). The mixture is then refluxed for 4-5 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from an appropriate solvent like ethanol.
Step 2: Synthesis of 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol The synthesized thiosemicarbazide (0.01 mol) is dissolved in a 2N sodium hydroxide solution (50 mL) and refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with cold water, and dried. The final product can be purified by recrystallization from ethanol.
To synthesize 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, isonicotinic acid hydrazide would be used in place of furan-2-carboxylic acid hydrazide, and ethyl isothiocyanate would be used as the starting isothiocyanate.
Potential Therapeutic Targets and Biological Activities
Based on the activities of structurally related 1,2,4-triazole-3-thiol derivatives, 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is predicted to exhibit a range of biological effects, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole-3-thiol are well-documented for their potent antimicrobial and antifungal activities.[1][4] The proposed mechanism for their antimicrobial action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data from Analogous Compounds
The following table summarizes the antimicrobial and antifungal activity of various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Not specified (superior to ketoconazole) | [5] |
| 4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Not specified (superior to streptomycin) | [5] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4c) | Staphylococcus aureus | 16 | [6] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4c) | Bacillus subtilis | 20 | [6] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4e) | Escherichia coli | 25 | [6] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4e) | Salmonella typhi | 31 | [6] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4e) | Candida albicans | 24 | [6] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4e) | Aspergillus niger | 32 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is a standard method for assessing the antimicrobial activity of novel compounds.[4]
-
Preparation of Media and Inoculum: Mueller-Hinton agar is prepared and sterilized. Bacterial or fungal cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation of Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Preparation of Wells and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant in vitro and in vivo anticancer activity.[7][8] Potential mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as those involving receptor tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., BRAF), as well as the disruption of microtubule dynamics through tubulin inhibition.[5]
Quantitative Data from Analogous Compounds
The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,2,4-triazole derivatives against different cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Potential Target | Reference |
| Novel 1,2,4-triazole derivative 8c | Various | Not specified (potent) | EGFR, BRAF, Tubulin | [5] |
| Novel 1,2,4-triazole derivative 8d | Various | Not specified (potent) | BRAF, Tubulin | [5] |
| 1,2,4-triazole-pyridine hybrid TP6 | Murine melanoma (B16F10) | 41.12 - 61.11 (range for series) | Not specified | [9] |
| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid (Compound 6b) | MDA-MB-231, MCF-7, HCT 116 | Potent (in vivo) | Not specified | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Potential Signaling Pathways
Based on the anticancer activity of related 1,2,4-triazole derivatives, several key signaling pathways are likely to be modulated by 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
The Pivotal Role of Substitution: A Deep Dive into the Structure-Activity Relationship of 4-Substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols
A Technical Guide for Researchers and Drug Development Professionals
The 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this versatile core, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of key workflows, this document aims to empower researchers in the rational design of novel therapeutic agents.
Core Synthesis and Derivatization
The foundational structure, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, serves as a versatile starting point for a multitude of derivatives. The primary route of synthesis involves the cyclization of isonicotinic acid hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form the triazole ring. Subsequent modifications, particularly at the 4-amino group, have been extensively explored to modulate biological activity. A common derivatization strategy is the formation of Schiff bases through condensation with various substituted aromatic aldehydes. This approach allows for a systematic investigation of the impact of electronic and steric effects on the pharmacological profile.
Below is a generalized workflow for the synthesis of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.
Antimicrobial Activity: Structure-Activity Relationship
Derivatives of 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The nature and position of the substituent on the benzylidene moiety play a crucial role in determining the antimicrobial potency.
Key SAR Observations:
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens) on the aromatic ring at the 4-position generally enhances antibacterial activity. For instance, compounds with chloro and bromo substituents have shown lower Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
-
Positional Isomerism: The position of the substituent on the phenyl ring also influences activity. Para-substituted compounds often exhibit greater potency compared to their ortho- or meta-isomers.
-
Hydrophobicity: The overall lipophilicity of the molecule, influenced by the nature of the substituent, is a critical factor for cell membrane penetration and, consequently, antimicrobial efficacy.
The following table summarizes the antimicrobial activity of a series of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols against representative bacterial and fungal strains.
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| 4a | 4-F | - | - | - | - | - | |
| 4b | 4-Cl | 16 | 20 | - | - | - | |
| 4c | 4-OH | - | - | - | - | - | |
| 4d | 4-OCH3 | - | - | - | - | - | |
| 4e | 4-Br | - | - | 25 | 24 | 32 | |
| 4f | 4-NO2 | - | - | - | - | - |
Note: "-" indicates data not reported in the cited source.
Anticancer and Anti-inflammatory Potential
Beyond their antimicrobial effects, this class of compounds has shown promise as anticancer and anti-inflammatory agents. The mechanism of action in these contexts is often multifaceted, potentially involving the inhibition of key signaling pathways or enzymes crucial for cell proliferation and the inflammatory response.
Anticancer Activity
Several studies have explored the cytotoxic effects of 4,5-disubstituted-1,2,4-triazole-3-thiols against various cancer cell lines. The SAR in this area suggests that modifications at both the 4- and 5-positions of the triazole ring can significantly impact anticancer potency.
The logical workflow for preliminary anticancer screening is depicted below.
Spectroscopic and Synthetic Profile of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of directly published experimental spectra, this document outlines the available data sources, provides a detailed, representative experimental protocol for its synthesis, and presents predicted spectroscopic data based on analogous compounds.
Core Spectroscopic Data
Data Availability:
| Spectroscopic Data | Database/Source |
| 1H NMR | SpectraBase / Wiley Spectra Lab |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |
| Infrared (IR) | Predicted data based on analogous structures |
Table 1: Summary of Available Spectroscopic Data Locations
Mass Spectrometry (MS)
The mass spectrum of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is available from the NIST Mass Spectrometry Data Center. The compound has a molecular weight of 206.27 g/mol .[1] The fragmentation pattern in mass spectrometry is crucial for structural elucidation. A proposed fragmentation pathway is outlined below.
Caption: Proposed fragmentation pathway for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum for this compound is available in the SpectraBase database. While the exact chemical shifts and coupling constants are not provided here, the expected proton signals can be predicted based on the molecular structure. The spectrum would likely show signals corresponding to the ethyl group (a quartet and a triplet), and aromatic protons of the pyridine ring (two doublets). The thiol proton may appear as a broad singlet.
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Absorption Bands
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| S-H stretch | 2550 - 2600 | Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2980 | Medium |
| C=N stretch (triazole) | 1600 - 1650 | Medium |
| C=C stretch (pyridine) | 1400 - 1600 | Medium |
| C-N stretch | 1200 - 1350 | Strong |
| C-S stretch | 600 - 800 | Medium |
Experimental Protocol: Synthesis
The synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step procedure starting from isonicotinic acid hydrazide. The general workflow involves the formation of a thiosemicarbazide intermediate followed by cyclization.
Caption: Synthetic workflow for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of 1-Isonicotinoyl-4-ethylthiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To this solution, add ethyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate of 1-isonicotinoyl-4-ethylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: The 1-isonicotinoyl-4-ethylthiosemicarbazide (1 equivalent) obtained from the previous step is suspended in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reaction Conditions: The suspension is heated to reflux for 4-6 hours. During this time, the solid should dissolve, and the cyclization reaction proceeds.
-
Work-up: After the reflux period, the reaction mixture is cooled in an ice bath. The solution is then carefully neutralized by the dropwise addition of a dilute acid (e.g., hydrochloric acid or acetic acid) until a precipitate is formed.
-
Purification: The crude product, 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
This guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic route for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which is valuable for researchers engaged in the fields of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to 4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS Number 26029-01-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, identified by CAS number 26029-01-6. This document collates available data from scientific literature and chemical databases to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development. While specific quantitative biological activity and mechanistic data for this particular compound are limited in the public domain, this guide discusses the well-established antimicrobial and antitubercular potential of the broader 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class of compounds. Detailed experimental protocols for its synthesis are provided, alongside a summary of its physicochemical properties.
Chemical and Physical Properties
4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring substituted with ethyl and pyridinyl groups, and a thiol moiety. The presence of these functional groups suggests its potential as a versatile scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of 4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
| Property | Value | Source |
| CAS Number | 26029-01-6 | PubChem[1] |
| Molecular Formula | C₉H₁₀N₄S | PubChem[1] |
| Molecular Weight | 206.27 g/mol | PubChem[1] |
| IUPAC Name | 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | PubChem[1] |
| Melting Point | 290-293°C | Organic CHEMISTRY, An Indian Journal, 2006 |
| Appearance | Not specified in literature; related compounds are typically powders. | N/A |
| Solubility | Not explicitly stated; likely soluble in organic solvents like DMSO and DMF. | N/A |
| SMILES | CCN1C(=S)N=C(N1)C2=CC=NC=C2 | PubChem |
| InChI | InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14) | PubChem |
Table 2: Spectral Data for 4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
| Spectral Data Type | Key Features | Source |
| ¹H NMR (DMSO-d₆) | δ/ppm: 1.24 (t, J=6.96, 3H), 4.32 (q, J=6.62, 2H), 7.79-7.80 (m, 2H), 8.73-8.74 (m, 2H) | Organic CHEMISTRY, An Indian Journal, 2006 |
| IR (KBr) | νₘₐₓ/cm⁻¹: 3446-3330, 3130-3040, 2980-2900, 1256, 1647 | Organic CHEMISTRY, An Indian Journal, 2006 |
| Mass Spectrometry (GC-MS) | Key peaks observed at m/z 206, 205, 178, 142. | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has been reported in the literature. The general and a specific methodology are outlined below.
General Synthetic Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves the reaction of an isonicotinohydrazide with an appropriate isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the desired triazole-3-thiol.
References
Methodological & Application
Synthesis Protocol for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of an N-substituted thiosemicarbazide intermediate from isonicotinic acid hydrazide and ethyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antifungal, and anticancer properties. The derivatization of the triazole ring, particularly with a thiol group and various substituents, allows for the fine-tuning of its physicochemical and biological characteristics. The title compound, 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, incorporates the pharmacologically significant pyridine moiety, suggesting its potential as a valuable building block for the development of novel therapeutic agents.
Synthetic Workflow
The synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol proceeds through a well-established two-step reaction pathway. The initial step involves the nucleophilic addition of isonicotinic acid hydrazide to ethyl isothiocyanate to form the intermediate, 1-(isonicotinoyl)-4-ethylthiosemicarbazide. The subsequent step is an intramolecular cyclization of the thiosemicarbazide intermediate under basic conditions, which leads to the formation of the desired 1,2,4-triazole ring.
Caption: Synthetic pathway for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol
Materials and Reagents
-
Isonicotinic acid hydrazide (Isoniazid)
-
Ethyl isothiocyanate
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
Step 1: Synthesis of 1-(Isonicotinoyl)-4-ethylthiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic acid hydrazide (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add ethyl isothiocyanate (0.01 mol) dropwise with continuous stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(isonicotinoyl)-4-ethylthiosemicarbazide.
Step 2: Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
-
A mixture of 1-(isonicotinoyl)-4-ethylthiosemicarbazide (0.01 mol) and an 8% aqueous sodium hydroxide solution (50 mL) is placed in a 250 mL round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to reflux with constant stirring for 6-8 hours.
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The cooled solution is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed thoroughly with cold distilled water, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford pure 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized compound based on analogous structures found in the literature.[1]
| Property | Expected Value |
| Molecular Formula | C₉H₁₀N₄S |
| Molecular Weight | 206.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | Expected in the range of 200-220 °C |
| IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretching), ~2950 (C-H aliphatic stretching), ~1600 (C=N stretching), ~1250 (C=S stretching) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~1.2 (t, 3H, CH₃), ~4.0 (q, 2H, N-CH₂), ~7.8 (d, 2H, Ar-H), ~8.7 (d, 2H, Ar-H), ~13.5 (s, 1H, SH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~15 (CH₃), ~40 (N-CH₂), ~122 (Ar-CH), ~150 (Ar-C), ~152 (Triazole C-5), ~168 (Triazole C-3) |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Ethyl isothiocyanate is a lachrymator and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.
References
Application Notes and Protocols for Antimicrobial Testing of Triazole Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole thiols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. This document provides detailed experimental procedures for evaluating the in vitro antimicrobial efficacy of novel or synthesized triazole thiol derivatives. The protocols outlined below describe the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion method for assessing antimicrobial susceptibility.
Data Presentation: Antimicrobial Activity of Triazole Thiols
The following tables summarize the antimicrobial activity of various triazole thiol derivatives against common bacterial and fungal pathogens. These values are presented as Minimum Inhibitory Concentration (MIC) in µg/mL and, where available, the Minimum Bactericidal Concentration (MBC) is also included.
Table 1: Antibacterial Activity of Triazole Thiol Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (4-trichloromethylphenyl) | 5 | 5 | 5 | 5 | [1] |
| Ofloxacin-1,2,4-triazole hybrids | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | - | [1] |
| Clinafloxacin-1,2,4-triazole hybrids | 0.25 (MRSA) | 0.25 | 0.25 - 32 | 0.25 - 32 | [1] |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 16 | 20 | 22 | - | [2] |
| 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | - | - | Moderate Activity | Moderate Activity | [1] |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | 16 | 16 | 16 | 16 | [1] |
| 3,4-dichlorobenzyl triazole-3-thione | 2 | - | 1 | 4 | [1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | 0.264 (mM) | - | - | - | [1] |
| Phenylpiperazine-triazole-fluoroquinolone hybrids | 0.125 - 64 | 0.125 - 64 | 0.125 - 64 | 0.125 - 64 | [1] |
Table 2: Antifungal Activity of Triazole Thiol Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Candida albicans | Aspergillus niger | Reference(s) |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 24 | 32 | [2] |
| S-substituted 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols | 31.25 - 62.5 | - | [3] |
| Ravuconazole-triazole derivatives | 0.125 | - | [4] |
| Triazole-piperdine-oxadiazole hybrids | 0.016 - 0.031 | - | [4] |
Table 3: Bactericidal Activity of Selected Triazole Thiols (MBC in µg/mL and MBC/MIC Ratio)
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference(s) |
| Vinyl-1,2,4-triazole derivative 2h | Staphylococcus aureus | 0.0002 (mM) | 0.0004 (mM) | 2 | [5] |
| Vinyl-1,2,4-triazole derivative 2h | Escherichia coli | 0.0033 (mM) | 0.0033 (mM) | 1 | [5] |
| S-substituted 1,2,4-triazoles | Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 | ~2 | [3] |
| S-substituted 1,2,4-triazoles | Escherichia coli | 31.25 - 62.5 | 62.5 - 125 | ~2 | [3] |
| S-substituted 1,2,4-triazoles | Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 | ~2 | [3] |
| S-substituted 1,2,4-triazoles | Candida albicans | 31.25 - 62.5 | 62.5 - 125 | ~2 | [3] |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Experimental Protocols
This section provides detailed, step-by-step protocols for the antimicrobial testing of triazole thiols.
Preparation of Test Compounds and Media
-
Compound Stock Solutions: Prepare a stock solution of each triazole thiol derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL. Ensure the solvent used does not inhibit microbial growth at the final concentration in the assay.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing and Sabouraud Dextrose Broth (SDB) for fungal testing according to the manufacturer's instructions. Sterilize by autoclaving. Prepare Mueller-Hinton Agar (MHA) and Sabouraud Dextrose Agar (SDA) for plating.
Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
For broth microdilution, dilute this standardized suspension in the appropriate broth (CAMHB or SDB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Serial Dilutions: In a 96-well sterile microtiter plate, perform two-fold serial dilutions of the triazole thiol stock solutions in the appropriate broth to achieve a final volume of 100 µL per well. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the standardized bacterial or fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: 100 µL of broth + 100 µL of inoculum (no compound).
-
Sterility Control: 200 µL of uninoculated broth.
-
Solvent Control: 100 µL of broth + 100 µL of inoculum containing the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and at 25°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the triazole thiol that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
-
Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a sterile MHA (for bacteria) or SDA (for fungi) plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours for bacteria and at 25°C for 48-72 hours for fungi.
-
MBC Determination: The MBC is the lowest concentration of the triazole thiol that results in a ≥99.9% reduction in the initial bacterial or fungal inoculum. This is determined by counting the colonies on each spot and comparing them to a control plate of the initial inoculum.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Spreading: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees each time.
-
Disk Preparation: Sterilize blank paper disks (6 mm in diameter) and impregnate them with a known concentration of the triazole thiol solution. Allow the disks to dry completely in a sterile environment.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and at 25°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
Diagrams
Caption: Workflow for MIC and MBC Determination.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Assay of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro antifungal activity of the novel compound 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol. The methodologies are based on established standards for antifungal susceptibility testing and are intended to ensure accurate and reproducible results.
Introduction
Triazole compounds represent a significant class of antifungal agents that are widely used in clinical practice.[1][2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[1][3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane integrity and ultimately, fungal cell death.[2][4][6] Given the emergence of antifungal resistance, the development of new triazole derivatives such as 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol is of critical importance.[7][8] This document outlines two standard in vitro methods for assessing the antifungal efficacy of this compound: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion method for assessing susceptibility.
Mechanism of Action: Triazole Antifungals
The fungistatic or fungicidal activity of triazole antifungals stems from their ability to disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][4] The triazole moiety binds to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase, effectively inhibiting its function.[1][3][8] This blockage leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in altered membrane fluidity, dysfunction of membrane-bound enzymes, and inhibition of fungal growth.[3][4]
Caption: Mechanism of action of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Experimental Protocols
Two primary methods are detailed below for assessing the antifungal activity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9] The protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Materials:
-
4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Itraconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[11]
-
-
Microtiter Plate Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a microplate reader.
Caption: Workflow for the Broth Microdilution Assay.
Disk Diffusion Assay
This agar-based method is a simpler alternative for determining the susceptibility of fungal isolates to the test compound.[12][13]
Materials:
-
4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
-
Solvent (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal strains
-
Sterile saline or PBS
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Antifungal Disks:
-
Dissolve a known weight of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol in a suitable solvent.
-
Apply a specific volume of the solution onto sterile filter paper disks to achieve a desired concentration per disk (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Fungal Inoculum: Prepare the fungal inoculum as described in the broth microdilution protocol and adjust to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted fungal suspension.
-
Evenly streak the swab over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Disks: Place the prepared antifungal disks onto the surface of the inoculated agar plates. Gently press to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Caption: Workflow for the Disk Diffusion Assay.
Data Presentation
The results of the in vitro antifungal assays should be summarized in clear and concise tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
| Fungal Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Candida albicans ATCC 90028 | ||
| Cryptococcus neoformans ATCC 90112 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Zone of Inhibition Diameters for 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
| Fungal Strain | Zone of Inhibition (mm) for Test Compound | Zone of Inhibition (mm) for Positive Control |
| Candida albicans ATCC 90028 | ||
| Cryptococcus neoformans ATCC 90112 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Conclusion
The provided protocols offer a standardized approach for the in vitro evaluation of the antifungal activity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol. Consistent application of these methods will yield reliable data on the compound's spectrum of activity and potency, which is essential for further drug development and research. It is recommended to perform all experiments in triplicate to ensure the reproducibility of the results.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectsci.au [connectsci.au]
Application Notes and Protocols for Cell Viability Assessment Using 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of the novel compound, 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol, on various cell lines. Cell viability assays are fundamental in drug discovery and toxicology to determine a compound's potency and therapeutic window. The protocols described herein are based on well-established colorimetric and fluorometric methods that measure cellular metabolic activity as an indicator of cell viability.[1][2][3] The 1,2,4-triazole scaffold, a core component of the test compound, is prevalent in molecules with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[4][5][6] Compounds incorporating pyridine and triazole moieties have shown notable cytotoxic potency in various cancer cell lines.
The provided protocols for the MTT and Resazurin assays are foundational and can be adapted for various adherent or suspension cell lines with appropriate optimization.[7] It is crucial to tailor parameters such as cell seeding density, compound concentration range, and incubation times for each specific cell line and experimental context to ensure accurate and reproducible results.[2][3]
Data Presentation
The results of cell viability assays are typically presented as the concentration of the test compound that inhibits cell growth by 50% (IC50). This value is determined by plotting the percentage of cell viability against the logarithmic concentration of the compound.
Table 1: Hypothetical Cytotoxicity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 22.5 ± 2.5 |
| HepG2 | Hepatoma | 48 | 18.9 ± 2.1 |
| B16F10 | Murine Melanoma | 48 | 35.7 ± 3.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Two standard and widely accepted protocols for assessing cell viability are provided below: the MTT assay and the Resazurin assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells present.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[2]
Materials:
-
4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated (vehicle control) and blank (medium only) wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[7]
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (optimally at 570 nm). A reference wavelength of >650 nm can be used for background correction.
-
Protocol 2: Resazurin (AlamarBlue®) Assay
This is a fluorometric assay that also measures metabolic activity. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[3][8] This method is generally considered more sensitive than the MTT assay.[3]
Materials:
-
4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
-
Resazurin sodium salt
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Opaque-walled 96-well plates (to minimize background fluorescence)
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Resazurin Addition and Incubation:
-
Prepare a sterile 0.15 mg/mL solution of resazurin in PBS and protect it from light.[9]
-
After the compound incubation period, add 20 µL of the resazurin solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[9] The optimal incubation time should be determined for each cell line.
-
-
Fluorescence Measurement:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing cell viability using a plate-based assay.
Caption: General workflow for a cell viability assay.
Potential Signaling Pathway
Many cytotoxic compounds, particularly those developed as anticancer agents, induce apoptosis (programmed cell death). While the specific mechanism of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol is unknown, the following diagram depicts a simplified, generalized apoptotic pathway that could be triggered by such a compound.
Caption: Generalized intrinsic apoptosis pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. clyte.tech [clyte.tech]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole class, which is known for a wide range of biological activities, including antimicrobial properties.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in the assessment of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specific incubation period.[4][5][6] This value is a critical measure of the compound's potency and is essential for further drug development and for understanding its potential therapeutic applications. The most common and standardized methods for determining the MIC are broth microdilution and agar dilution.[4][6][7] This document provides a detailed protocol for determining the MIC of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol using the broth microdilution method, which is suitable for screening a large number of compounds and is a widely accepted technique.[8][9][10]
Data Presentation
The results of the MIC determination can be summarized in the following table. The values presented are hypothetical and for illustrative purposes only.
| Microorganism | Strain | Type | MIC (µg/mL) of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 | 0.5 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 | 1 |
| Candida albicans | ATCC 90028 | Fungal (Yeast) | 8 | 0.5 |
Experimental Protocols
Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents
-
4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth and DMSO)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
-
Incubator
2. Preparation of Stock Solutions
-
Prepare a stock solution of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol by dissolving the compound in DMSO to a final concentration of 10 mg/mL.
-
Prepare a stock solution of the positive control antibiotic in an appropriate solvent as recommended.
-
Ensure all stock solutions are fully dissolved and filter-sterilize if necessary.
3. Preparation of Microbial Inoculum
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile saline.
-
Vortex the tube to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure (Broth Microdilution)
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Repeat the serial dilution for the positive control antibiotic in a separate row.
-
Designate wells for a negative control (broth only) and a growth control (broth with inoculum and DMSO, but no compound).
-
Add 100 µL of the prepared microbial inoculum to each well (except the negative control wells), bringing the final volume in each well to 200 µL.
-
Seal the plate with a sterile lid or adhesive film.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
5. Interpretation of Results
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4][11]
-
Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of the microbial growth compared to the growth control.
Mandatory Visualization
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiolaboratory.com [microbiolaboratory.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. microchemlab.com [microchemlab.com]
Application Notes and Protocols for the Crystallization of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The biological activity of these compounds is often dependent on their purity and crystalline form, making effective crystallization a critical step in their synthesis and development. This document provides detailed application notes and protocols for the crystallization of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol, based on established techniques for related triazole derivatives.
Data Presentation
Table 1: Crystallization/Recrystallization Solvents and Conditions for Triazole-Thiol Derivatives
| Compound/Derivative Class | Solvent System | Conditions | Observed Yield | Reference |
| 4-Allyl-5-pyridin-4-yl-4H-[4][5][6]triazole-3-thiol | Ethanol-Dioxane (4:1) | Reflux followed by cooling and acidification | 80% | [7] |
| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | Aqueous Ethanol | Heating to dissolve, followed by cooling | 83-90% | [5] |
| Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids | Hot Ethanol | Heating at 60°C, followed by overnight cooling | Not specified | [6] |
| N-rich Triazole Compounds | Ethanolic solution | Slow evaporation at room temperature for 24 hours | Not specified | [8] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Ethanol | Reflux followed by cooling | Not specified | [9] |
| General Triazole Derivatives | Ethyl Acetate | Recrystallization | Not specified | [10] |
Experimental Protocols
The following protocols are generalized from methods used for crystallizing similar triazole-thiol compounds. Optimization will be necessary for the specific target compound.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol-Dioxane)
This protocol is adapted from the synthesis of 4-allyl-5-pyridin-4-yl-4H-[4][5][6]triazole-3-thiol.[7]
-
Dissolution: Dissolve the crude 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol in a minimal amount of a hot 4:1 ethanol-dioxane mixture. The solvent should be added portion-wise until the solid is fully dissolved. Using an excessive amount of solvent is a common reason for low recovery.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and receiving flask to prevent premature crystallization.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize crystal formation. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Second Crop: To potentially increase the yield, the filtrate (mother liquor) can be concentrated and cooled again to obtain a second crop of crystals.[4]
Protocol 2: Recrystallization from Aqueous Ethanol
This method is based on the recrystallization of 3-phenyl-4-amino-5-mercapto-1,2,4-triazole.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of hot aqueous ethanol. The ratio of ethanol to water should be optimized to ensure the compound is soluble at high temperatures but sparingly soluble at room temperature.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be briefly heated before hot filtration.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, filter the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with cold aqueous ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Slow Evaporation
This technique is suitable for obtaining high-quality single crystals for X-ray diffraction and is adapted from methods for N-rich triazole compounds.[8]
-
Solution Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol). The compound should be fully dissolved at room temperature.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with parafilm with a few small holes) in a vibration-free environment.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.
-
Isolation: Carefully decant the remaining solvent and collect the crystals.
Troubleshooting Common Crystallization Issues
Persistent problems during crystallization can often be resolved with the following techniques:[4]
-
Low Yield: This may be due to the compound's high solubility in the chosen solvent even at low temperatures, or the use of too much solvent.[4] Minimizing the solvent volume and attempting to obtain a second crop of crystals from the mother liquor can help improve the yield.[4]
-
Persistent Impurities: If impurities have similar solubility profiles to the target compound, recrystallization may not be effective. In such cases, column chromatography may be necessary for purification.[4] Rapid cooling can also trap impurities within the crystal lattice.[4]
-
Failure to Crystallize: If the compound does not crystallize upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration.[4] Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.[4]
Mandatory Visualizations
Logical Workflow for Crystallization Protocol Development
Caption: Workflow for developing a crystallization protocol.
Potential Signaling Pathway Context
Given that many 1,2,4-triazole-3-thiol derivatives exhibit anticancer activity, a common mechanism of action involves the inhibition of key signaling pathways in cancer cells. The following diagram illustrates a generalized signaling pathway that could be a target for such compounds.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
"protocol for assessing the antimycobacterial activity of triazole derivatives"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimycobacterial potential of novel triazole derivatives. The protocols detailed below are established methods for determining the minimum inhibitory concentration (MIC) and understanding the mechanism of action of these compounds against Mycobacterium tuberculosis and other mycobacterial species.
Data Presentation: Antimycobacterial Activity of Triazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various triazole derivatives against Mycobacterium tuberculosis H37Rv, the standard reference strain for susceptibility testing. This data is compiled from multiple studies and serves as a reference for comparing the potency of newly synthesized compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Triazole Derivatives against M. tuberculosis H37Rv
| Compound Class | Specific Derivative | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 1,2,4-Triazole | Compound 4 | 2 | Isoniazid | 0.25-1 |
| 1,2,3-Triazole Hybrid | Compound 9d | 0.06 | Rifampicin | 0.5-2 |
| Nitrobenzothiazinone-Triazole | Hit 5o | 0.5 | Isoniazid | 0.25-1 |
| Nitrobenzothiazinone-Triazole | Linker Variant 9a | 0.03-0.12 | Isoniazid | 0.25-1 |
| Pyrazole-Triazole Analogue | MS208 Analogue | >200 | Isoniazid | 0.25-1 |
| 1,2,4-Triazole-5-thione | Compound Ib | 31.25 | - | - |
Note: MIC values can vary depending on the specific assay conditions and the strain of mycobacteria used.[1][2][3][4][5][6][7][8]
Experimental Protocols
Two primary methods for determining the antimycobacterial activity of triazole derivatives are detailed below: the Microplate Alamar Blue Assay (MABA), a colorimetric method, and the Luciferase Reporter Phage (LRP) Assay, a bioluminescence-based method.
Microplate Alamar Blue Assay (MABA) / Resazurin Microplate Assay (REMA)
This assay is a widely used, simple, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[9][10][11][12] The principle relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (also known as Alamar Blue), to the pink, fluorescent resorufin by metabolically active mycobacterial cells.[13] The lowest concentration of the test compound that prevents this color change is recorded as the MIC.[2]
Materials:
-
Sterile 96-well microplates (flat bottom)
-
Middlebrook 7H9 broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
-
Mycobacterium tuberculosis H37Rv (or other test strain)
-
Triazole derivatives (stock solutions in a suitable solvent like DMSO)
-
Resazurin sodium salt powder
-
Sterile distilled water
-
10% Tween 80 solution
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Negative control (media only)
-
Growth control (media with bacteria, no drug)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Dilute this suspension 1:20 in 7H9 broth to obtain the working inoculum.[5]
-
-
Plate Setup:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the triazole derivative stock solution (at 2x the highest desired final concentration).
-
Perform two-fold serial dilutions of the compound across the plate by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.
-
The final drug concentrations typically range from 0.015 to 128 µg/mL.[14]
-
Add 100 µL of the prepared mycobacterial inoculum to each well, except for the negative control wells. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[5]
-
Include wells for a positive control drug (e.g., isoniazid) and a growth control (no drug).
-
-
Incubation:
-
Addition of Resazurin and Reading:
-
After the initial incubation, prepare a 1:1 mixture of 0.02% resazurin solution and 10% Tween 80.[11][16]
-
Re-incubate the plates at 37°C for an additional 24-48 hours.[11]
-
The MIC is the lowest concentration of the triazole derivative that prevents the color change from blue (no growth) to pink (growth).[17]
-
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and sensitive method that utilizes a genetically engineered mycobacteriophage containing a luciferase gene.[18][19] When the phage infects viable mycobacterial cells, the luciferase gene is expressed, and upon the addition of the substrate luciferin, light is produced.[19] A reduction in light output in the presence of a test compound indicates antimycobacterial activity.[20]
Materials:
-
Luciferase reporter phage (e.g., phAE40, Che12)
-
Mycobacterium host strain (e.g., M. smegmatis mc²155 or M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth with supplements
-
Triazole derivatives
-
D-luciferin substrate
-
Luminometer
-
Sterile luminometer cuvettes or opaque-walled 96-well plates
Procedure:
-
Preparation of Mycobacterial Culture:
-
Grow the mycobacterial host strain in Middlebrook 7H9 broth to a density of approximately 1 x 10⁷ cells/mL.[15]
-
-
Drug Exposure:
-
In a sterile tube or the wells of an opaque microplate, mix the mycobacterial culture with the desired concentrations of the triazole derivatives.
-
Include a no-drug control.
-
Incubate at 37°C for a predetermined period (e.g., 72 hours) to allow the compound to act on the bacteria.[21]
-
-
Phage Infection:
-
Luminometry:
-
Interpretation:
-
Compare the RLU values from the drug-treated samples to the no-drug control.
-
A significant reduction (e.g., 50% or more) in RLU in the presence of the triazole derivative indicates antimycobacterial activity.[20] The percentage of RLU reduction is calculated as: (Control RLU – Test RLU) / Control RLU x 100.[20]
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for determining antimycobacterial activity and the potential mechanisms of action of triazole derivatives.
Caption: Workflow for assessing antimycobacterial activity.
Caption: Inhibition of UDP-galactopyranose Mutase (UGM).
Caption: Inhibition of DNA Gyrase by triazole derivatives.
Caption: Dual role of KatG and potential inhibition.
References
- 1. Effect of katG Mutations on the Virulence of Mycobacterium tuberculosis and the Implication for Transmission in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycobacterial activity of UDP-galactopyranose mutase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potent DNA Gyrase Inhibitors Active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Exploring the Structure and Function of the Mycobacterial KatG Protein Using trans-Dominant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target [harvest.usask.ca]
- 13. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
- 18. Role of KatG catalase-peroxidase in mycobacterial pathogenesis: countering the phagocyte oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KatG as Counterselection Marker for Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bbrc.in [bbrc.in]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purity Assessment of Synthesized Triazole Thiols
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the analytical methods used to assess the purity of synthesized triazole thiols. The accurate determination of purity is critical for ensuring the safety, efficacy, and quality of these compounds in research and pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of triazole thiols due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these predominantly hydrophobic compounds.
Application Notes
The choice of a suitable stationary phase is crucial for achieving optimal separation of the target triazole thiol from its impurities and starting materials. A systematic approach to method development is recommended to ensure a robust and reliable purity assessment. Factors such as column chemistry, mobile phase composition, and detector wavelength must be optimized.
A stability-indicating HPLC method can be developed through forced degradation studies, where the compound is exposed to stress conditions like acid, base, and oxidation. This helps in identifying and resolving degradation products from the main peak.
Data Presentation: Comparison of Common RP-HPLC Stationary Phases
| Parameter | Standard C18 (e.g., BEH C18) | High-Strength Silica C18 | Phenyl-Hexyl |
| Principle | Hydrophobic interactions | Hydrophobic interactions with enhanced stability | Hydrophobic and π-π interactions |
| Selectivity | Good for general non-polar compounds | Similar to standard C18 but with a wider pH range | Alternative selectivity for aromatic compounds |
| Advantages | Widely available, versatile | Mechanically strong, tolerates high pressure | Enhanced retention for aromatic analytes |
| Considerations | Limited pH stability (typically pH 2-8) | May exhibit different selectivity | Can have lower hydrophobic retention than C18 |
Experimental Protocols
Protocol 1: General Purity Assessment by RP-HPLC-UV
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Use HPLC-grade solvents and water.
-
-
Sample Preparation:
-
Dissolve the triazole thiol sample in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1-1.0 mg/mL.[2][3]
-
Filter the sample through a 0.22 µm syringe filter before injection.[2][3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220-400 nm (use a photodiode array detector to identify the optimal wavelength).[3]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of the triazole thiol as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Stability-Indicating Method Development
-
Forced Degradation Sample Preparation: [3]
-
Prepare a stock solution of the triazole thiol (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Acid Degradation: Add 0.5 M HCl and incubate at room temperature for 2 hours. Neutralize before injection.
-
Base Degradation: Add 0.5 M NaOH and incubate. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate.
-
-
HPLC Analysis: Analyze the stressed samples against a control sample using the general purity assessment protocol.
-
Method Optimization: Adjust the gradient, mobile phase, or column chemistry to achieve baseline separation of the main peak from all degradation product peaks.
Visualization: HPLC Method Development Workflow
Caption: Workflow for HPLC method development for triazole thiol purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile triazole thiols. It provides information on both the purity and the molecular weight of the compound. However, the polarity and low volatility of some triazole derivatives can present challenges.[5]
Application Notes
Successful GC-MS analysis depends on the volatility of the triazole thiol.[6] For compounds that are not sufficiently volatile, derivatization may be necessary to increase their volatility and improve chromatographic performance.[2] The choice of the GC column is also important; non-polar columns are often used for the separation of these compounds.[5] It's crucial to use volatile organic solvents and avoid water and non-volatile buffers in sample preparation.[7]
Experimental Protocols
Protocol 3: GC-MS Purity Assessment
-
Sample Preparation (Direct Analysis):
-
Dissolve the solid sample in a suitable volatile organic solvent (e.g., dichloromethane, methanol, hexane).[2][7]
-
The recommended concentration is approximately 10 µg/mL.[6]
-
Ensure the sample is free of particles by centrifugation or filtration.[2]
-
Transfer the sample to a 1.5 mL glass GC autosampler vial.[6]
-
-
Sample Preparation (Derivatization for Polar Compounds):
-
GC-MS Conditions:
-
System: Agilent 7890B GC system coupled with an Agilent 5977B mass selective detector or equivalent.[5]
-
Column: Non-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the triazole thiol based on its retention time and mass spectrum.
-
Assess purity by calculating the area percentage of the main peak relative to the total ion chromatogram (TIC) area.
-
Confirm the identity by comparing the experimental mass spectrum with a reference or library spectrum.
-
Visualization: GC-MS Sample Preparation Workflow
Caption: Workflow for preparing triazole thiol samples for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of synthesized triazole thiols. ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities.
Application Notes
For 1,2,4-triazole thiols, the proton and carbon signals of the triazole ring are characteristic and sensitive to the substituents.[8] The ¹H NMR spectrum can be used to confirm the formation of the triazole ring, often showing a characteristic signal for the C5-proton.[9] The presence of a thiol group (SH) can sometimes be observed as a broad singlet, although its chemical shift can be variable. Purity can be estimated by comparing the integration of the product signals to those of known impurities or a certified internal standard.
Data Presentation: Characteristic NMR Chemical Shifts for 1,2,4-Triazole-3-thiols
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Triazole C5-H | 7.5 - 9.5 | Dependent on substituents and solvent.[8] |
| Aromatic-H (substituents) | 6.5 - 8.5 | Typical aromatic region.[10] | |
| SH | 13.0 - 14.0 | Often broad; can exchange with D₂O.[10] | |
| NH (tautomer) | 13.5 - 14.5 | Broad signal; position is concentration and temperature dependent.[11] | |
| ¹³C NMR | Triazole C=S (Thione) | 160 - 180 | Characteristic downfield shift.[10] |
| Triazole C=N | 145 - 160 | Carbon atoms within the triazole ring.[10] | |
| Aromatic-C (substituents) | 110 - 150 | Typical aromatic region. |
Experimental Protocols
Protocol 4: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the triazole thiol sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for triazole thiols due to its ability to dissolve polar compounds and slow down the exchange of labile protons (SH, NH).[12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]
-
¹H NMR:
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
-
¹³C NMR:
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the signals to the protons and carbons of the triazole thiol structure.
-
Identify any signals that do not correspond to the target compound; these may be from residual solvents, starting materials, or by-products.
-
Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for structural confirmation and purity assessment by NMR.
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique that provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure organic compound.[13] This method is highly reliable for confirming the empirical formula of a synthesized triazole thiol and assessing its purity.[14]
Application Notes
The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. For a pure compound, the experimentally determined percentages of C, H, N, and S should agree with the theoretical values calculated from its molecular formula, typically within a ±0.4% margin. A significant deviation suggests the presence of impurities or residual solvent.
Data Presentation: Example of Elemental Analysis Data
| Compound | Molecular Formula | Theoretical % | Experimental % | Deviation % |
| 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol [10] | C₁₂H₉N₃S₂ | C: 55.57 | C: 55.56 | -0.01 |
| H: 3.50 | H: 3.49 | -0.01 | ||
| N: 16.20 | N: 16.19 | -0.01 | ||
| S: 24.73 | S: 24.74 | +0.01 |
Experimental Protocols
Protocol 5: CHNS Combustion Analysis
-
Sample Preparation:
-
Instrument Setup:
-
Use a CHNS elemental analyzer (e.g., Vario EL Cube, Carlo Erba NA 1500).[14]
-
Calibrate the instrument using certified standards (e.g., sulfanilamide).
-
-
Analysis:
-
The sample, enclosed in the capsule, undergoes "flash combustion" in an oxygen-enriched atmosphere at temperatures around 1000-1150 °C.[14][16]
-
The combustion products (CO₂, H₂O, N₂, SO₂) are carried by a helium stream through reduction tubes and separation columns.
-
The separated gases are quantified by a thermal conductivity detector (TCD).[16]
-
-
Data Analysis:
-
The instrument software calculates the weight percentages of C, H, N, and S in the sample.
-
Compare the experimental percentages with the theoretical values calculated from the expected molecular formula.
-
The results should be within ±0.4% of the theoretical values for the compound to be considered pure.
-
References
- 1. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. mt.com [mt.com]
- 16. measurlabs.com [measurlabs.com]
Application Notes and Protocols for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole-3-thiol scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This document focuses on the potential applications of a specific derivative, 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol , and provides generalized experimental protocols based on studies of structurally related compounds. While specific data for this exact molecule is limited in publicly available literature, the information presented is derived from closely related analogues and serves as a comprehensive guide for its investigation.
The core structure, featuring a 1,2,4-triazole ring linked to a pyridine moiety, is a key pharmacophore. Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated significant potential as antimicrobial, antifungal, and antimycobacterial agents.[1][2][3][4][5] These compounds are of particular interest in the ongoing search for novel therapeutic agents to combat drug-resistant pathogens.
Synthesis and Characterization
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, including the ethyl-substituted target compound, generally follows a well-established synthetic pathway involving the cyclization of a thiosemicarbazide precursor.[2][5][6]
General Synthetic Protocol
A generalized protocol for the synthesis of 4-alkyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is as follows:
-
Step 1: Synthesis of N'-acyl-thiosemicarbazide: Isonicotinic acid hydrazide (isoniazid) is reacted with an appropriate alkyl isothiocyanate (in this case, ethyl isothiocyanate) in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours.
-
Step 2: Base-catalyzed cyclization: The resulting N'-acyl-thiosemicarbazide intermediate is then treated with a base, such as aqueous sodium hydroxide or potassium hydroxide, and heated to induce intramolecular cyclization.[5]
-
Step 3: Acidification and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[6]
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C=S.
-
¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure and the presence of all protons and carbons in their expected environments.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the empirical formula.
Biological Activities and Potential Applications
Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have shown promising activity in several therapeutic areas.
Antimicrobial and Antifungal Activity
Numerous studies have reported the antibacterial and antifungal properties of this class of compounds.[7][2] The data suggests that the nature of the substituent at the N4 position of the triazole ring can significantly influence the antimicrobial spectrum and potency.
Table 1: In Vitro Antimicrobial and Antifungal Activity of Structurally Related 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| 4c | 4-(p-hydroxybenzylideneamino) | Staphylococcus aureus | - | [7] |
| Bacillus subtilis | - | [7] | ||
| 4e | 4-(p-bromobenzylideneamino) | Candida albicans | 24 | [7] |
| Aspergillus niger | 32 | [7] |
Note: Data for the specific 4-ethyl derivative is not available in the cited literature; this table presents data for closely related compounds to indicate the potential activity of the scaffold.
Antimycobacterial Activity
A significant area of interest for this scaffold is in the development of new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB).[8][4][5] Hydrazone-tethered derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their in vitro activity against the MTB H37Rv strain.
Table 2: In Vitro Antimycobacterial Activity of a Hydrazone-Tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrid
| Compound ID | Modification | Test Organism | MIC₉₀ (µM) | Reference |
| 13 | Hydrazone-linked arylpyrrole | M. tuberculosis H37Rv | 3.99 | [8] |
This promising activity highlights the potential of the 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core in anti-TB drug discovery.
Experimental Protocols
The following are generalized protocols for key experiments based on the available literature.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial and Antifungal Activity
This protocol is based on the microbroth dilution method.
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound (e.g., 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) in a suitable solvent like DMSO.
-
Preparation of Microplates: Dispense appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the microtiter plate to obtain a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include positive controls (microorganism with no compound) and negative controls (medium only). A standard antibiotic/antifungal drug should be used as a reference.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Antimycobacterial Activity Assay (MABA)
This protocol is a common method for determining the anti-TB activity of compounds.
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in DMSO.
-
Preparation of Microplates: Dispense Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) into a 96-well microtiter plate.
-
Serial Dilutions: Perform serial dilutions of the test compound in the plate.
-
Inoculation: Add a standardized culture of Mycobacterium tuberculosis H37Rv to each well.
-
Controls: Include positive and negative controls, as well as a reference drug (e.g., isoniazid or rifampicin).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 7-14 days.
-
Addition of Indicator: After incubation, add a viability indicator such as Resazurin or MTT.
-
Determination of MIC: The MIC is the lowest concentration of the compound that prevents a color change of the indicator, indicating inhibition of bacterial growth.
Mechanism of Action
The precise mechanism of action for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is yet to be elucidated. However, studies on analogous compounds provide insights into potential molecular targets.
Proposed Antimycobacterial Mechanism
For antimycobacterial activity, it has been suggested that some 1,2,4-triazole derivatives may target key enzymes in the fatty acid biosynthesis pathway of MTB.[8] One such proposed target is the beta-ketoacyl ACP synthase (FabH), which is essential for the initiation of fatty acid synthesis.
Another study on a similar series of nitro-containing 1,2,4-triazolyl pyridines identified a different mechanism of action. Resistance to these compounds was associated with mutations in genes responsible for the biosynthesis of coenzyme F420 and the nitroreductase Ddn.[5] This suggests that these nitro-aromatic compounds are pro-drugs that require reductive activation by the F420-dependent Ddn enzyme, similar to the TB drug pretomanid.
Visualizations
Synthetic Pathway
Caption: General synthesis of the target compound.
Experimental Workflow for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. connectjournals.com [connectjournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?
The most common and established method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process. The first step involves the formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[1] For the target molecule, this involves the reaction of isonicotinic acid hydrazide with ethyl isothiocyanate to form 1-(isonicotinoyl)-4-ethyl-thiosemicarbazide, which is then cyclized using a base like sodium hydroxide.
Q2: What are the critical parameters influencing the yield of the cyclization step?
Several factors can significantly impact the yield of the final product. These include:
-
Purity of the thiosemicarbazide intermediate: Impurities in the starting material can lead to side reactions and lower yields.
-
Reaction Temperature and Time: The cyclization reaction typically requires heating (reflux) for a sufficient duration to ensure completion.[2] Inadequate temperature or time will result in incomplete conversion.
-
Concentration of the Base: The concentration of the alkaline solution used for cyclization is crucial. A common condition involves refluxing with a 2N sodium hydroxide solution.
-
pH of the Workup: Acidification of the reaction mixture after cyclization is necessary to precipitate the product. However, prolonged exposure to harsh acidic conditions can lead to degradation.[3]
Q3: What are the common side products in this synthesis, and how can their formation be minimized?
The most common side product is the formation of a 1,3,4-thiadiazole derivative. The formation of the desired 1,2,4-triazole is favored under alkaline conditions, while acidic conditions tend to promote the formation of the thiadiazole isomer. Therefore, maintaining a basic reaction medium during the cyclization step is critical to minimize the formation of this impurity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete cyclization of the thiosemicarbazide intermediate. 2. Degradation of the product during acidic workup. 3. Impure starting materials. | 1. Increase the reflux time (e.g., from 4 hours to 8 hours) and ensure the reaction mixture reaches the appropriate temperature. 2. Cool the reaction mixture in an ice bath before and during acidification. Use a less harsh acid, like acetic acid, if possible, and filter the precipitate promptly.[3] 3. Recrystallize the thiosemicarbazide intermediate before the cyclization step. |
| Presence of Impurities in the Final Product | 1. Unreacted thiosemicarbazide intermediate. 2. Formation of the 1,3,4-thiadiazole side product. | 1. Ensure the cyclization reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increase reaction time or temperature. 2. Confirm that the cyclization was performed under sufficiently alkaline conditions. Purify the final product by recrystallization from a suitable solvent like an ethanol-dioxane mixture.[2] |
| Difficulty in Precipitating the Product | The pH of the solution after acidification is not optimal for precipitation. | Carefully adjust the pH of the solution. The product is generally least soluble at its isoelectric point. Add the acid dropwise while monitoring the precipitation. |
| Product appears to be unstable | Prolonged exposure to acidic conditions or storage in an acidic solution. | For long-term storage, it is recommended to keep the compound at a neutral or slightly acidic pH. If solutions are needed for assays, they should be prepared fresh.[3] |
Experimental Protocols
Step 1: Synthesis of 1-(isonicotinoyl)-4-ethyl-thiosemicarbazide
-
Dissolve isonicotinic acid hydrazide (10 mmol) in a suitable solvent like ethanol in a round-bottom flask.
-
Add ethyl isothiocyanate (10 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(isonicotinoyl)-4-ethyl-thiosemicarbazide (10 mmol) in a 2N aqueous solution of sodium hydroxide.
-
Reflux the stirring mixture for 8 hours.[2]
-
After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-dioxane) to obtain the pure 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.[2]
Data Presentation
The following table summarizes reported yields for structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which can serve as a benchmark for optimizing the synthesis of the title compound.
| 4-Substituent | 5-Substituent | Base | Reaction Time | Yield (%) | Reference |
| Allyl | Pyridin-4-yl | Sodium Hydroxide | 8 hours | 80% | [2] |
| Phenyl | Furan-2-yl | Not Specified | Not Specified | 68% | [4] |
| 4-Methylphenyl | Furan-2-yl | Not Specified | Not Specified | 79% | [4] |
| 4-Chlorophenyl | Furan-2-yl | Not Specified | Not Specified | 72% | [4] |
| 4-Nitrophenyl | Furan-2-yl | Not Specified | Not Specified | 62% | [4] |
Visualizations
Synthetic Pathway
Caption: Synthetic route to 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"solubility issues of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol in biological assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical and physical properties of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol?
A1: Based on available data, the key properties are summarized below. These properties suggest that the compound is a relatively small molecule with features that may contribute to poor aqueous solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄S | PubChem[1] |
| Molecular Weight | 206.27 g/mol | PubChem[1] |
| IUPAC Name | 4-ethyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | PubChem[1] |
| CAS Number | 26029-01-6 | PubChem[1] |
| Appearance | White powder (predicted) | Chem-Impex[2] |
| Melting Point | 306-315 °C (for a similar compound) | Chem-Impex[2] |
Q2: Why am I observing precipitation of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol in my aqueous assay buffer?
A2: The structure of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol, which includes aromatic rings (pyridine and triazole), contributes to its hydrophobicity and potential for low aqueous solubility.[3][4] When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.
Q3: What are the initial steps to address the poor solubility of this compound?
A3: The initial approach should focus on optimizing the solvent system. This involves selecting an appropriate organic solvent for the stock solution and determining the maximum tolerable concentration of this solvent in your specific biological assay. Dimethyl sulfoxide (DMSO) is a common first choice for poorly soluble compounds.[3][5]
Q4: Can pH modification of the assay buffer improve the solubility of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol?
A4: Yes, pH modification can be an effective strategy. The pyridine and triazole rings in the compound's structure contain nitrogen atoms that can be protonated or deprotonated depending on the pH.[6] This ionization can increase the compound's polarity and, consequently, its aqueous solubility. It is advisable to determine the pKa of the compound and adjust the buffer pH accordingly, ensuring the chosen pH is compatible with your biological assay.[6]
Q5: Are there any known biological targets for this compound that might influence assay conditions?
A5: While specific biological targets for 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol are not extensively documented in the provided search results, similar 1,2,4-triazole-3-thiol derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.[7][8][9][10] Some triazole compounds have been shown to target enzymes like β-ketoacyl ACP synthase I (KasA) in Mycobacterium tuberculosis.[11][12] Understanding the potential target class can help in designing relevant assays and anticipating potential interactions with assay components.
Troubleshooting Guides
Issue 1: Compound precipitates upon dilution from DMSO stock into aqueous buffer.
Cause: The aqueous solubility of the compound is exceeded upon dilution.
Solutions:
-
Reduce Final Concentration: Test a lower final concentration of the compound in your assay.
-
Optimize Co-solvent Concentration: Determine the highest concentration of DMSO (or another organic solvent) that your assay can tolerate without affecting the biological system. Typical ranges are 0.1% to 1% v/v.[13]
-
Use Solubility Enhancers:
-
Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its apparent solubility.[6]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) can help maintain solubility, particularly in cell-free assays.[13]
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, methanol, or propylene glycol can be tested.[14]
-
Experimental Protocol: Solvent Tolerance Assay
This protocol helps determine the maximum concentration of a solvent that can be used in a cell-based assay without causing cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of the solvent (e.g., DMSO) in the cell culture medium, ranging from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.01%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against solvent concentration to determine the highest concentration that does not significantly reduce cell viability.
Issue 2: Inconsistent results or low potency observed in biological assays.
Cause: The actual concentration of the compound in solution may be lower than the nominal concentration due to poor solubility or adsorption to plasticware.
Solutions:
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Pre-dissolve in Serum: For cell-based assays, pre-incubating the compound in media containing fetal bovine serum (FBS) can sometimes improve solubility due to binding to albumin.[13]
-
Sonication: After diluting the stock solution into the assay buffer, briefly sonicate the solution to help break up any microscopic precipitates and improve dissolution.[13]
-
Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize loss of the compound to plastic surfaces.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound might initially dissolve but precipitate over time.[13] Consider the duration of your assay and assess solubility at the beginning and end of the experiment.
Experimental Protocol: Preparing a Stock Solution and Working Solutions
-
Stock Solution Preparation:
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Accurately weigh a small amount of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication. Store the stock solution at -20°C or -80°C.
-
-
Serial Dilution:
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stock solutions.
-
-
Working Solution Preparation:
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For the final dilution into your aqueous assay buffer, add a small volume of the appropriate intermediate DMSO stock to the buffer.
-
Immediately vortex the working solution to ensure rapid and uniform mixing. Do not add the aqueous buffer to the DMSO stock, as this is more likely to cause precipitation.
-
Visual Guides
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: A potential mechanism of action for the compound.
References
- 1. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. v3.pjsir.org [v3.pjsir.org]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4 H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting cyclization step in 1,2,4-triazole-3-thiol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,4-triazole-3-thiol, with a specific focus on the critical cyclization step.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining 1,2,4-triazole-3-thiols?
There are two main approaches for the synthesis of 1,2,4-triazole-3-thiols.[1] The most common method involves the reaction of hydrazides with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized.[1][2] The second major route involves the acylation of thiosemicarbazide followed by a cyclodehydration step, which is typically conducted under alkaline conditions.[1][3]
Q2: What is the most common byproduct in this synthesis, and how can it be minimized?
A frequent competitive product is the corresponding 1,3,4-thiadiazol-2-amine isomer.[1] The formation of this byproduct is particularly favored under acidic conditions.[4] To minimize its formation, the cyclization of the acylthiosemicarbazide intermediate should be carried out in an alkaline medium, for instance, using an aqueous alkali solution.[1][5] The 1,3,4-thiadiazol-2-amines are generally insoluble in alkaline solutions, which facilitates their separation from the desired 1,2,4-triazole-3-thiol product.[1]
Q3: How does pH influence the outcome of the cyclization reaction?
The pH of the reaction medium is a critical factor that directs the cyclization pathway.[4]
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Alkaline conditions (e.g., using sodium hydroxide) favor the formation of the desired 1,2,4-triazole ring.[4][6][7]
-
Acidic conditions (e.g., using concentrated sulfuric acid) tend to promote the formation of the 1,3,4-thiadiazole byproduct.[4][8]
Q4: What are the typical reaction conditions for the alkaline cyclization of the thiosemicarbazide precursor?
The cyclization is often achieved by heating the acylthiosemicarbazide intermediate in an aqueous solution of a base, such as sodium hydroxide.[6][9] For example, a solution of 1-formyl-3-thiosemicarbazide in aqueous sodium hydroxide can be heated on a steam bath for about an hour to facilitate cyclization.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of 1,2,4-Triazole-3-thiol | Incorrect pH for cyclization. | Ensure the cyclization step is performed under alkaline conditions (e.g., aqueous NaOH).[4][6] |
| Incomplete formation of the thiosemicarbazide intermediate. | Verify the completion of the initial acylation or isothiocyanate addition step before proceeding to cyclization. Monitor the reaction using Thin Layer Chromatography (TLC).[10] | |
| Reaction temperature is too low or reaction time is too short. | Optimize the reaction temperature and time. For some procedures, heating on a steam bath for 1-4 hours is recommended.[6][9] Consider microwave-assisted synthesis for potentially higher yields in shorter times.[10][11] | |
| Presence of a Major Impurity in the Final Product | Formation of the 1,3,4-thiadiazole isomer. | Perform the cyclization in a basic medium to favor the 1,2,4-triazole structure.[1] The thiadiazole can often be removed by filtration as it is insoluble in the alkaline reaction mixture.[1] |
| Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC.[10] Adjust reaction time or temperature if necessary. | |
| Difficulty in Purifying the Product | The product is contaminated with inorganic salts. | Recrystallization is a common purification method. Dissolving the crude product in boiling water and then cooling to precipitate the purified thiol is an effective technique.[9] Washing the precipitate with appropriate solvents can also remove impurities.[1] |
| The product co-precipitates with byproducts. | Exploit the differential solubility of the product and byproducts. For instance, the desired 1,2,4-triazole-3-thiol is typically soluble in alkaline solutions, while the 1,3,4-thiadiazole byproduct is not.[1] Acidification of the filtered alkaline solution will then precipitate the purified product.[9] |
Experimental Protocols
Synthesis of 1,2,4-Triazole-3(5)-thiol from Thiosemicarbazide and Formic Acid
This two-step procedure is a classic method for preparing the parent 1,2,4-triazole-3-thiol.
Step 1: Preparation of 1-Formyl-3-thiosemicarbazide [9]
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Heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
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Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved.
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Continue heating for 30 minutes. A crystalline product should separate.
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Add 600 mL of boiling water to the mixture and filter the resulting milky solution.
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Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
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Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry.
Step 2: Cyclization to 1,2,4-Triazole-3(5)-thiol [9]
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Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a round-bottomed flask.
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Heat the solution on a steam bath for 1 hour.
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Cool the solution in an ice bath for 30 minutes.
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Carefully add 150 mL of concentrated hydrochloric acid to acidify the solution.
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Cool the reaction mixture in an ice bath for 2 hours to precipitate the product.
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Collect the crude 1,2,4-triazole-3(5)-thiol by suction filtration.
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For purification, dissolve the crude product in 300 mL of boiling water, filter the hot solution, and cool the filtrate in an ice bath for 1 hour to recrystallize the purified thiol.
-
Collect the purified product by suction filtration and air-dry.
Visualized Workflows and Pathways
Caption: General synthesis pathway for 1,2,4-triazole-3-thiol.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Substituted-5-Pyridin-4-yl-4H-1,2,4-Triazole-3-thiols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals involved in the synthesis of 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this class of compounds? A1: A prevalent and effective method is the base-catalyzed intramolecular cyclization of a 1-aroyl-4-substituted-thiosemicarbazide intermediate. This precursor is typically formed by reacting isonicotinic acid hydrazide with a substituted isothiocyanate. An alternative route involves the conversion of a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol intermediate using hydrazine hydrate.[1][2][3]
Q2: What are the major side products I should be aware of? A2: The most significant side product is the isomeric 2-amino-5-pyridin-4-yl-1,3,4-thiadiazole.[4] This forms through a competing cyclization pathway, which is often favored under acidic conditions. Other potential impurities include unreacted starting materials and the intermediate acylthiosemicarbazide if cyclization is incomplete.[4][5]
Q3: How can I distinguish the desired 1,2,4-triazole product from the 1,3,4-thiadiazole side product? A3: Spectroscopic methods are key for differentiation. For instance, in ¹H NMR spectroscopy, the chemical shifts of the protons can differ between the two isomers. Mass spectrometry will show the same molecular ion peak for both isomers, but fragmentation patterns may vary. A direct comparison of the spectra with known examples is the most reliable method.[4]
Q4: My product appears to be degrading over time. What could be the cause? A4: The thiol (-SH) group in the target molecule is susceptible to oxidation, which can lead to the formation of disulfide (-S-S-) bridged dimers, especially upon exposure to air. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q5: What is the role of the base in the cyclization step? A5: In the cyclization of the acylthiosemicarbazide precursor, a strong alkaline medium (like aqueous sodium or potassium hydroxide) facilitates the deprotonation and subsequent nucleophilic attack of the nitrogen atom (N4) to form the 1,2,4-triazole ring.[3][6] Using a base is crucial for selectively favoring the triazole pathway over the thiadiazole pathway.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incorrect pH: The cyclization to 1,2,4-triazole is highly dependent on basic conditions.[3] 2. Incomplete Reaction: Insufficient reaction time or temperature for either the formation of the thiosemicarbazide intermediate or the final cyclization step. 3. Impure Reagents: Starting materials (acid hydrazide, isothiocyanate, solvents) may be of low quality or contain water. | 1. Verify pH: Ensure the reaction medium for the cyclization step is strongly alkaline (e.g., using 2N NaOH). 2. Optimize Conditions: Increase reflux time or temperature cautiously while monitoring the reaction progress with Thin Layer Chromatography (TLC). 3. Purify/Verify Reagents: Use freshly distilled solvents and ensure the purity of starting materials. |
| Product is a Mixture of Isomers (1,2,4-Triazole and 1,3,4-Thiadiazole) | 1. Acidic Conditions: The reaction conditions may have become acidic, favoring the formation of the 1,3,4-thiadiazole isomer.[4][7] 2. Ambiguous Reagent: Some cyclizing agents, like polyphosphoric acid (PPA) or strong acids, are known to produce thiadiazoles.[5] | 1. Maintain Alkalinity: Strictly use a strong aqueous base (e.g., KOH, NaOH) for the cyclization step.[3] 2. Purification: Attempt to separate the isomers using column chromatography or fractional crystallization, although this can be challenging. It is better to optimize the reaction to prevent the side product's formation. |
| Difficulty in Product Isolation and Purification | 1. High Polarity: The presence of the pyridine ring and the thiol/thione group can make the compound highly polar and difficult to extract. 2. Poor Solubility: The product may be poorly soluble in common organic solvents. 3. Contamination: The crude product may contain significant amounts of unreacted starting materials or the acylthiosemicarbazide intermediate. | 1. Acidification: After the reaction, carefully acidify the aqueous solution with an acid like HCl to a neutral or slightly acidic pH to precipitate the thiol product.[3] 2. Recrystallization: Use polar solvents like ethanol, methanol, or mixtures with water for recrystallization.[8][9] 3. Washing: Wash the filtered crude product thoroughly with cold water to remove inorganic salts and with a non-polar solvent like diethyl ether to remove non-polar impurities. |
| Formation of an Unexpected Byproduct (Desulfurization) | 1. Harsh Conditions: Certain reaction conditions or the presence of specific reagents can lead to the loss of the sulfur atom.[10] 2. Raney Nickel: If Raney Nickel is used for any purpose, it is a strong desulfurizing agent. | 1. Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. 2. Avoid Desulfurizing Agents: Do not use reagents known for causing desulfurization unless it is the intended reaction. Molybdenum hexacarbonyl has also been identified as a desulfurizing agent.[10] |
Key Experimental Protocols
Protocol 1: Synthesis via Base-Catalyzed Cyclization of Thiosemicarbazide
This two-step protocol is a widely used method for synthesizing 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols.
Step A: Synthesis of 1-(Isonicotinoyl)-4-(substituted)-thiosemicarbazide
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Dissolve isonicotinic acid hydrazide (1 eq.) in a suitable solvent such as ethanol or methanol.
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Add the desired substituted isothiocyanate (1 eq.) to the solution.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
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After completion, cool the mixture to room temperature.
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Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the intermediate thiosemicarbazide.
Step B: Cyclization to 4-Substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
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Suspend the 1-(isonicotinoyl)-4-(substituted)-thiosemicarbazide (1 eq.) obtained from Step A in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).
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Reflux the mixture for 6-8 hours. The suspension should gradually dissolve as the cyclization proceeds.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature. If any solid is present, filter it off.
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Carefully acidify the clear filtrate with a dilute acid (e.g., 4M HCl) until precipitation is complete (typically around pH 5-6).
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Filter the precipitated solid, wash thoroughly with cold water, and dry.
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Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.[3][6]
Protocol 2: Synthesis from 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
This method is particularly useful for synthesizing the 4-amino substituted variant.
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Suspend 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (1 eq.) in absolute ethanol.
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Add hydrazine hydrate (99%) to the suspension. The molar excess of hydrazine hydrate can vary, but often a significant excess is used.
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Monitor the reaction progress by TLC.
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After completion, cool the mixture and reduce the solvent volume under reduced pressure.
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The resulting residue can be treated with water or dilute acid to precipitate the product.
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Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[1][8]
Visualized Workflows and Reaction Pathways
Caption: Competing reaction pathways for the cyclization of the thiosemicarbazide intermediate.
Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.
Caption: Alternative synthesis route for the 4-amino substituted triazole.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Molybdenum-Mediated Desulfurization of Thiols and Disulfides [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Alkylation of 1,2,4-Triazole-3-Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 1,2,4-triazole-3-thiols.
Troubleshooting Guides
Problem: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired alkylated 1,2,4-triazole-3-thiol. What are the possible reasons and how can I resolve this?
A1: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.
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Inert Reactants: The alkylating agent may have degraded, or the 1,2,4-triazole-3-thiol starting material might be impure. Verify the purity of your reactants.
-
Insufficient Base: The thione needs to be deprotonated to form the more nucleophilic thiolate. Ensure a strong enough base is used in sufficient quantity (typically at least a stoichiometric amount). Common bases include KOH, K2CO3, and NaH.[1]
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Inappropriate Solvent: The solubility of the triazole salt in the reaction solvent is crucial. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar aprotic solvents like DMF and DMSO are often good choices. Alcohols like ethanol can also be used, particularly when using alkali hydroxides as bases.[1][2]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Refluxing is a common condition for these reactions.[1]
-
Moisture: The presence of water can hydrolyze the alkylating agent or interfere with the reaction in other ways. Ensure you are using anhydrous solvents and a dry reaction setup, especially when using moisture-sensitive bases like NaH.[2]
Problem: Poor Regioselectivity (Mixture of S- and N-Alkylated Isomers)
Q2: My reaction is producing a mixture of S- and N-alkylated isomers. How can I improve the regioselectivity towards S-alkylation?
A2: Achieving high regioselectivity is a common challenge. The 1,2,4-triazole-3-thiol can exist in thione-thiol tautomeric forms, and its anion is ambident, with nucleophilic centers on both sulfur and nitrogen.
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Reaction Conditions: The choice of base, solvent, and temperature can significantly impact regioselectivity.
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Alkaline Medium: Performing the reaction in an alkaline medium generally favors S-alkylation.[1][3] The formation of the thiolate anion, which is a soft nucleophile, preferentially attacks the soft electrophilic carbon of the alkylating agent.
-
Neutral Medium: S-alkylation can also occur selectively under neutral conditions, although sometimes with slightly lower yields.[1][3]
-
-
Nature of the Alkylating Agent: The structure of the alkylating agent can influence the reaction outcome. Harder electrophiles may have a higher tendency to react with the harder nitrogen nucleophile.
-
Protecting Groups: If selective N-alkylation is desired after S-alkylation, the sulfur can be alkylated first, and then the resulting S-substituted triazole can be subjected to a second alkylation step. The N-alkylation of S-substituted 1,2,4-triazoles can still produce a mixture of N1 and N2 isomers.[4][5]
Frequently Asked Questions (FAQs)
Q3: What are the typical reaction conditions for selective S-alkylation?
A3: A common and effective method involves dissolving the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione in an alcoholic solvent, such as ethanol, and adding a base like potassium hydroxide (KOH) to form the potassium thiolate salt. The alkylating agent is then added, and the mixture is often refluxed for 1-3 hours.[1]
Q4: How can I confirm the regioselectivity of my alkylation reaction?
A4: Spectroscopic methods are essential for determining the site of alkylation.
-
NMR Spectroscopy: Comparing the 1H and 13C NMR spectra of the product with the starting material is a primary method. For S-alkylated products, a characteristic signal for the S-CH2 protons will appear in the 1H NMR spectrum. The 13C NMR spectrum can also be informative, as the chemical shift of the carbon attached to the sulfur will be distinct. In some cases, comparing experimental chemical shifts with those predicted by DFT calculations can reliably determine the structure.[1][3]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.[4][5]
Q5: Can I perform N-alkylation on a 1,2,4-triazole-3-thiol?
A5: Yes, but direct N-alkylation without S-alkylation can be challenging and often results in a mixture of products. A more controlled approach is to first perform S-alkylation, followed by N-alkylation of the resulting 3-(alkylthio)-1,2,4-triazole. This subsequent N-alkylation can still lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by factors like steric hindrance and the reaction conditions.[4][5]
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation in Alkaline Medium
This protocol is adapted from a general method for the S-alkylation of 4,5-disubstituted-1,2,4-triazole-3-thiones.[1]
-
Dissolution: To a solution of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (10.0 mmol) in 20 mL of ethanol, add potassium hydroxide (12.0 mmol).
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Salt Formation: Heat the mixture until a clear solution is obtained, indicating the formation of the potassium thiolate salt.
-
Addition of Alkylating Agent: Cool the solution and add the alkylating agent (12.0 mmol), optionally dissolved in a small amount of ethanol.
-
Reaction: Reflux the reaction mixture for 1–2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After cooling, the precipitated product is filtered, washed with deionized water, and dried in vacuo.
-
Purification: The crude product can be further purified by recrystallization, typically from ethanol.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation
| Entry | Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Ref |
| 1 | 4,5-diphenyl-4H-1,2,4-triazole-3-thione | 4-bromo-1-butene | KOH | Ethanol | Reflux, 1-2 h | 3-[(But-3-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole | 93 | [1] |
| 2 | 4-phenyl-5-phenylamino-4H-1,2,4-triazole-3-thione | Methyl iodide | KOH | Ethanol | Reflux, 1-2 h | 5-(Methylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 92 | [1] |
| 3 | 4-phenyl-5-phenylamino-4H-1,2,4-triazole-3-thione | Methallyl chloride | KOH | Ethanol | Reflux, 1-2 h | 5-(Methallylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 90 | [1] |
| 4 | 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K2CO3 | Acetone | N/A | Mixture of N1-CH2-N1, N1-CH2-N2, and N2-CH2-N2 isomers | N/A | [4][5] |
| 5 | 1H-1,2,4-triazole-3-thiol | Benzyl chloride | N/A | N/A | N/A | 3-(Benzylsulfanyl)-1H-1,2,4-triazole | N/A | [6] |
References
- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its analogs.
Recrystallization Troubleshooting
Q1: My compound will not crystallize from the solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:
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Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. Microscopic scratches on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If a small amount of the pure crystalline product is available, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for crystallization.
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Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1]
-
Lower the Temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes trap impurities.[1]
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but be a poor solvent when cold.[1] Experiment with different solvents or a mixture of solvents.
Q2: My product has "oiled out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound.
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the same solvent to dilute the solution. Allow it to cool slowly.
-
Modify the Solvent System: Add a co-solvent in which your compound is less soluble. This can often promote crystallization over oiling out.
Q3: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A3: Low recovery is a frequent problem in recrystallization. Common causes and their solutions include:
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Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[2] To remedy this, use the minimum amount of hot solvent necessary to dissolve the crude product. You can attempt to recover more product from the filtrate by evaporating some of the solvent and cooling again.
-
Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, product will be lost. To prevent this, use pre-heated glassware (funnel and receiving flask) and perform the filtration quickly.[2]
-
Inappropriate solvent choice: If the compound is too soluble in the solvent even at low temperatures, the recovery will be poor. Select a solvent in which the compound is sparingly soluble at room temperature.[2]
Q4: My final product is still colored after recrystallization. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Use a minimal amount of charcoal, as excessive use can also adsorb your desired product, leading to a lower yield.
Column Chromatography Troubleshooting
Q1: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?
A1: Streaking is a common issue with polar, nitrogen-containing compounds like 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on silica gel.
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Acidic Silica: Silica gel is slightly acidic, which can lead to strong interactions with basic compounds containing pyridine and triazole moieties.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in the eluent will neutralize the acidic sites on the silica gel and lead to sharper bands.
Q2: I am having trouble getting good separation of my compound from impurities. What can I do?
A2: Poor separation can be addressed by optimizing the mobile phase and column parameters.
-
Solvent Polarity: The polarity of the mobile phase is critical. For polar compounds, a more polar solvent system is generally required. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective for separating compounds with different polarities.[3] For this compound, a gradient of methanol in dichloromethane is a good starting point.
-
Try a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (neutral or basic) or a reversed-phase column (e.g., C18) with a polar mobile phase.
Q3: My compound is not eluting from the column, even with a highly polar mobile phase.
A3: If your compound is very strongly adsorbed to the stationary phase, you can try the following:
-
Increase Mobile Phase Polarity Further: A mobile phase of 5-10% methanol in dichloromethane is a good starting point for polar compounds. You can gradually increase the methanol concentration.
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Add a Modifier: As mentioned for streaking, adding triethylamine or another base can help to reduce strong interactions with the silica gel and facilitate elution.
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Dry Loading: If the compound has poor solubility in the mobile phase, it can be "dry loaded." Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of your column.
Data Presentation
Table 1: Recrystallization Solvent Selection for Pyridyl Triazole Analogs
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Expected Crystal Quality | Notes |
| Ethanol | High | Low to Moderate | Good to Excellent | A common and effective solvent for many triazole derivatives.[4][5] |
| Ethanol/Water | High | Low | Good | Adding water as an anti-solvent can improve yield. |
| Methanol | Very High | Moderate | Fair to Good | Higher solubility at low temperatures may reduce yield. |
| Acetonitrile | Moderate | Low | Good | Can be a good alternative to alcohols. |
| Dichloromethane/Hexane | High | Low | Good | A good mixed-solvent system for less polar impurities. |
| Ethyl Acetate/Hexane | High | Low | Good | Another effective mixed-solvent system. |
Table 2: Comparison of Purification Methods for a Representative Pyridyl Triazole Thiol
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | 60-85% | >98% | Simple, cost-effective, good for removing major impurities. | Can be time-consuming to find the right solvent, may have lower yields if the compound is very soluble. |
| Column Chromatography | 40-70% | >99% | Excellent for separating complex mixtures and closely related impurities. | More complex, time-consuming, and requires more solvent. |
Note: The values presented are typical for this class of compounds and may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a flask, add the crude 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of dichloromethane and methanol. An Rf value of 0.2-0.4 for the desired compound is ideal. To prevent streaking, add 1% triethylamine to the mobile phase.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Elute the column with the mobile phase. If separation is difficult, a gradient elution can be used, starting with a lower polarity mobile phase and gradually increasing the polarity (e.g., from 100% dichloromethane to 5% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Mandatory Visualization
Caption: Experimental workflow for the purification of the target compound.
Caption: Troubleshooting guide for common purification challenges.
References
"preventing degradation of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol in solution"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol can degrade in solution?
A1: The primary degradation pathways for 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol in solution are oxidation of the thiol group and pH-dependent hydrolysis of the triazole ring. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide dimers or further oxidation to sulfonic acid derivatives, particularly in the presence of oxygen, metal ions, or at a neutral to alkaline pH. The 1,2,4-triazole ring, while generally stable, can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which may result in ring-opening.
Q2: How does pH affect the stability of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol in aqueous solutions?
A2: The stability of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol is significantly influenced by the pH of the solution. Acidic conditions (pH 3-6) are generally preferred for short-term storage and handling, as the protonated form of the thiol group is less prone to oxidation.[1] However, strongly acidic conditions, especially when combined with heat, can catalyze the hydrolysis of the triazole ring.[1] In neutral to alkaline solutions (pH > 7), the thiolate anion is more readily oxidized. Therefore, maintaining a slightly acidic pH is a key strategy to minimize degradation.
Q3: What is the impact of temperature on the degradation of this compound?
A3: Elevated temperatures accelerate the rate of all chemical degradation pathways, including both oxidation and hydrolysis. For optimal stability, solutions of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol should be prepared and stored at low temperatures (2-8°C for short-term storage, -20°C or lower for long-term storage).[1] It is advisable to perform experimental work at controlled room temperature and to minimize the exposure of the compound to high temperatures.
Q4: Can exposure to light cause degradation?
A4: Yes, similar to many heterocyclic compounds, 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol may be susceptible to photodegradation. To mitigate this, solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[1]
Q5: What is the role of dissolved oxygen and metal ions in the degradation process?
A5: Dissolved oxygen in the solvent can directly participate in the oxidation of the thiol group. This process can be catalyzed by trace amounts of metal ions. To enhance stability, it is recommended to use deoxygenated solvents and to work under an inert atmosphere (e.g., nitrogen or argon). The use of a chelating agent, such as EDTA, can also be beneficial in sequestering catalytic metal ions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks appear in HPLC analysis over time. | Oxidation of the thiol group to form disulfide dimers or other oxidation products. | - Prepare solutions fresh daily.- Store stock solutions at -20°C or -80°C.- Use deoxygenated solvents.- Add an antioxidant (e.g., 0.1 mM DTT or TCEP).- Work under an inert atmosphere. |
| Loss of compound potency in biological assays. | Degradation due to pH, temperature, or oxidation. | - Verify the pH of the assay buffer is in the optimal range (slightly acidic if possible).- Prepare solutions immediately before use.- Minimize the incubation time at 37°C.- Include a chelating agent like EDTA in the buffer to sequester metal ions. |
| Precipitate forms in the solution upon storage. | Formation of insoluble degradation products (e.g., disulfide dimer). | - Lower the storage temperature.- Ensure the pH of the solution is maintained in the slightly acidic range.- Filter the solution before use if a precipitate is observed. |
| Discoloration of the solution (e.g., yellowing). | Formation of chromophoric degradation products. | - Protect the solution from light by using amber vials.- Store at a lower temperature.- Prepare fresh solutions. |
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Stability
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Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol in a suitable organic solvent (e.g., DMSO or ethanol).
-
Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µg/mL. Aliquot these solutions into amber HPLC vials.
-
Time Points: Store the vials at a constant temperature (e.g., 25°C or 37°C) and protect from light.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), inject an aliquot from each pH solution into an HPLC-UV system.
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).
Protocol 2: Evaluation of Oxidative Stability
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Solution Preparation: Prepare a 10 µg/mL solution of the compound in a pH 7.4 phosphate buffer.
-
Experimental Conditions:
-
Control: Solution as prepared.
-
With Oxidant: Add a low concentration of hydrogen peroxide (e.g., 0.01%) to the solution.
-
With Antioxidant: Add an antioxidant such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 0.1 mM.
-
Deoxygenated: Prepare the solution using a buffer that has been sparged with nitrogen or argon for 30 minutes.
-
-
Incubation: Store all solutions at room temperature, protected from light.
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Analysis: Analyze the samples by HPLC-UV at various time intervals (e.g., 0, 1, 4, and 24 hours).
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Data Evaluation: Compare the degradation rate of the parent compound under each condition.
Visualizations
Caption: Potential degradation pathways for 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol.
Caption: A logical workflow for troubleshooting the instability of the compound in solution.
References
"addressing poor reproducibility in bioassays with triazole compounds"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in bioassays involving this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: My triazole compound shows variable activity between experiments. What are the most common initial troubleshooting steps?
A1: Poor reproducibility with triazole compounds often stems from issues with the compound's integrity, solubility, or the experimental setup. A systematic evaluation of these factors is the best starting point. First, confirm the basics of your assay protocol, such as buffer pH and temperature, have been followed precisely.[1] Next, assess the physical and chemical properties of your specific triazole compound within your assay conditions. This includes visually checking for precipitation. Finally, verify the purity and stability of your compound batch, as degradation or impurities can significantly alter biological activity.[1][2]
Q2: How can I determine if poor solubility or aggregation of my triazole compound is causing inconsistent results?
A2: Triazole compounds can have poor aqueous solubility, leading to aggregation and non-specific assay interference.[1][3] To test for aggregation, you can perform a detergent counter-screen by adding a low concentration (e.g., 0.01% Triton X-100) of a non-ionic detergent to your assay buffer.[1] A significant reduction in your compound's activity in the presence of the detergent suggests aggregation-based effects.[1] For direct confirmation, Dynamic Light Scattering (DLS) can be used to detect aggregates in your compound solution.[1] The position of the triazole ring within a molecule can also influence its solubility.[4]
Q3: What is the best way to store and handle triazole compounds to ensure their stability?
A3: Proper storage and handling are critical for maintaining the integrity of triazole compounds.[5][6] Lyophilized powders are generally stable and should be stored in a cool, dark, and dry place in tightly sealed vials to avoid temperature fluctuations and humidity.[5] Reconstituted solutions are more sensitive. It is recommended to prepare stock solutions in a suitable solvent like DMSO, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[7] Always use sterile tools and appropriate personal protective equipment (PPE) when handling these compounds.[5][8]
Q4: Could off-target effects of my triazole compound be contributing to irreproducible results?
A4: Yes, triazoles are known to have off-target effects, primarily through their interaction with cytochrome P450 (CYP450) enzymes.[9] This can lead to unexpected endocrinological effects or influence the metabolism of other components in your assay system.[10][11] If you suspect off-target effects, it is important to consult the literature for known interactions of your specific triazole or structurally similar compounds. Consider using counter-assays or orthogonal assays to confirm that the observed activity is due to the intended mechanism.
Q5: Does the stereochemistry of my triazole compound matter for bioassay reproducibility?
A5: Absolutely. Many triazole compounds are chiral, and their enantiomers can have significantly different biological activities and potencies.[12][13] If you are using a racemic mixture, the observed activity will be an average of the effects of both enantiomers. Inconsistent results could arise from batch-to-batch variations in the enantiomeric ratio. For reproducible results, it is ideal to use enantiomerically pure compounds. If this is not possible, ensure that the enantiomeric composition is consistent across all experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | Ensures accurate and consistent delivery of compound and reagents.[14] |
| Compound Precipitation | Visually inspect plates for precipitate. Centrifuge plates briefly before reading. | Precipitation leads to inaccurate compound concentrations. |
| Uneven Cell Seeding | Ensure thorough mixing of cell suspension before and during plating. | A non-uniform cell density will lead to variability in the biological response. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or fill them with sterile media/buffer. | Outer wells are more prone to evaporation, leading to changes in concentration. |
| Inconsistent Incubation | Ensure consistent temperature and humidity in the incubator. Avoid stacking plates. | Temperature and humidity gradients can affect cell growth and compound activity.[14] |
Issue 2: Batch-to-Batch Variability of the Triazole Compound
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh stock solutions from a new vial of lyophilized powder.[7] | The compound may have degraded during storage, especially if subjected to multiple freeze-thaw cycles.[5] |
| Impurity in a New Batch | Verify the purity of each new batch using HPLC or LC-MS.[2][15] | Impurities can have their own biological activity or interfere with the activity of the primary compound. |
| Incorrect Compound Identity | Confirm the identity of the compound using NMR or mass spectrometry.[16][17] | To ensure you are working with the correct molecule. |
| Variations in Stereoisomer Ratio | If the compound is chiral, analyze the enantiomeric excess (e.e.) of each batch. | Different stereoisomers can have vastly different biological activities.[12][13] |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Pharmacokinetics | Assess the compound's solubility, stability, and metabolic profile in relevant biological matrices. | In vivo efficacy is dependent on the compound reaching its target in sufficient concentrations.[18] |
| Off-Target Effects | Profile the compound against a panel of relevant off-targets, such as CYP enzymes.[9] | Off-target activity can lead to toxicity or unexpected phenotypes in vivo.[10] |
| Biofilm Formation | If applicable to the disease model, test the compound's activity against biofilms in vitro. | Biofilms can confer significant resistance to antifungal agents that is not observed in planktonic assays.[19] |
| Host Immune Response | Consider the interplay between the compound and the host immune system. | The in vivo environment is more complex than in vitro cell culture, and the immune system can significantly impact outcomes.[18] |
Experimental Protocols
Protocol 1: Assessing Triazole Compound Purity by High-Performance Liquid Chromatography (HPLC)
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Preparation of Stock Solution: Accurately weigh a small amount of the triazole compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[2]
-
HPLC System and Conditions:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. A typical gradient might be: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., 254 nm).[15]
-
Injection Volume: 10 µL.[15]
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak compared to the total area of all peaks. A pure compound should show a single major peak.
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution (Based on CLSI M27)
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the triazole compound in DMSO at a concentration 100 times the highest final concentration to be tested.[18]
-
Preparation of Microdilution Plates:
-
Inoculum Preparation:
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Culture the fungal isolate on an appropriate agar plate for 24-48 hours.[18]
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Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[18]
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Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[18]
-
-
Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well. Incubate the plates at 35°C for 24-48 hours.[18]
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Reading the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[18]
Data Presentation
Table 1: Troubleshooting Checklist for Poor Reproducibility in Triazole Bioassays
| Parameter | Check | Recommended Action |
| Compound Purity | >95% | Verify with HPLC or LC-MS.[2] |
| Compound Stability | Stable for assay duration | Assess stability in assay buffer over time.[1] |
| Compound Solubility | No visible precipitation | Perform solubility test in assay buffer. |
| Storage Conditions | Cool, dry, dark, aliquoted | Follow recommended storage guidelines.[5][6] |
| Assay Protocol | Followed precisely | Review protocol for any deviations.[18] |
| Pipetting Accuracy | Calibrated pipettes | Ensure proper pipette maintenance and technique.[14] |
| Cell Culture Health | Consistent growth, morphology | Monitor cell health and passage number. |
Table 2: Comparison of Antifungal Activity (MIC in µg/mL) of Triazole Enantiomers
| Compound | Enantiomer | Fusarium spp. EC50 |
| Tebuconazole | (+)-tebuconazole | 32-208 times less active than (-) |
| (-)-tebuconazole | Higher activity | |
| Myclobutanil | (+)-myclobutanil | Higher activity |
| (-)-myclobutanil | 1.4-6.4 times less active than (+) | |
| Difenoconazole | (2R,4R)-difenoconazole | Highest activity |
| Other enantiomers | 3.7-15.5 times less active | |
| (Data summarized from a study on the selective bioactivity of triazole fungicide enantiomers)[12] |
Visualizations
Caption: A logical workflow for troubleshooting poor reproducibility in bioassays.
Caption: Inhibition of ergosterol biosynthesis by triazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchchemshub.com [researchchemshub.com]
- 9. researchgate.net [researchgate.net]
- 10. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective bioactivity of enantiomers of three triazole fungicides against <i>Fusarium</i> spp. [journal.scau.edu.cn]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing | PLOS Pathogens [journals.plos.org]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,2,4-Triazoles
This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges in the interpretation of complex NMR spectra of substituted 1,2,4-triazoles. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in the accurate structural elucidation of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of substituted 1,2,4-triazoles in a question-and-answer format.
Q1: Why are the signals for the triazole ring protons (C-H) appearing at a lower field (higher ppm) than expected?
A1: The protons directly attached to the carbon atoms of the 1,2,4-triazole ring (C3-H and C5-H) typically resonate in the downfield region of the ¹H NMR spectrum, usually between δ 7.5 and 9.5 ppm.[1] This is due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring, which deshields the attached protons. The exact chemical shift is sensitive to the electronic nature of the substituents on the ring and the nitrogen atoms.[1]
Q2: My triazole C-H proton signal is missing or very broad. What are the possible reasons?
A2: Several factors can lead to a missing or broad triazole C-H signal:
-
Acidic Proton Exchange: The triazole C-H proton can be acidic and may exchange with residual deuterated water (D₂O) or other acidic traces in the NMR solvent. This exchange can lead to signal broadening or even disappearance.
-
Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms, and if the exchange between these forms is on the NMR timescale, it can lead to broad signals.
-
Low Concentration: If the concentration of your sample is too low, the signal-to-noise ratio may be insufficient to observe the peak clearly.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening.
Troubleshooting Steps:
-
Use a scrupulously dry NMR solvent.
-
Acquire the spectrum at a lower temperature to slow down exchange processes.
-
Increase the sample concentration if possible.
-
Ensure the sample is free from paramagnetic impurities.
Q3: The signals in my spectrum are overlapping, making interpretation difficult. How can I resolve them?
A3: Signal overlap is a common issue, especially with complex substitution patterns. Here are some strategies to resolve overlapping signals:
-
Change the NMR Solvent: Different solvents can induce different chemical shifts (solvent effects), which may resolve overlapping signals.[2]
-
Vary the Temperature: Acquiring spectra at different temperatures can help separate signals, particularly if conformational changes or dynamic processes are involved.
-
Use Higher Field Strength: A higher field NMR spectrometer will provide better signal dispersion.
-
Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and piecing together the molecular skeleton.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is invaluable for determining stereochemistry and substitution patterns.[4]
-
Q4: How can I distinguish between different isomers (e.g., 1-substituted vs. 4-substituted) of my 1,2,4-triazole?
A4: Distinguishing between isomers of substituted 1,2,4-triazoles can be challenging but is achievable using a combination of NMR techniques:
-
¹H and ¹³C Chemical Shifts: The chemical shifts of the triazole ring protons and carbons are sensitive to the substitution pattern. Comparing the experimental data with literature values for known isomers can provide valuable clues.[4]
-
NOESY/ROESY: These experiments can reveal through-space interactions between the substituent and the triazole ring protons. For example, a NOE between a substituent on a nitrogen atom and a proton on the triazole ring can help determine the point of attachment.[4]
-
¹H-¹⁵N HMBC: If your spectrometer is equipped for ¹⁵N NMR, a ¹H-¹⁵N HMBC experiment can be definitive. It shows correlations between protons and nitrogen atoms over multiple bonds, allowing for unambiguous assignment of the substitution pattern.[5]
Q5: I observe more signals than expected for my compound. What could be the cause?
A5: The presence of extra signals often points to the existence of multiple species in solution:
-
Tautomers: As mentioned earlier, 1,2,4-triazoles can exist as a mixture of tautomers in solution, each giving rise to a distinct set of NMR signals. The ratio of these tautomers can be influenced by the solvent, temperature, and pH.
-
Rotamers: If a substituent has restricted rotation around a single bond, different rotational isomers (rotamers) may be present, each with its own set of NMR signals.
-
Impurities: The extra signals could simply be from impurities in your sample.
Troubleshooting Workflow for Unexpected Signals:
Caption: Troubleshooting workflow for unexpected signals in NMR spectra.
Data Presentation: Typical Chemical Shift Ranges
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted 1,2,4-triazoles. These values are approximate and can be influenced by the solvent and the nature of other substituents.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Ring Protons
| Proton | Chemical Shift Range (ppm) | Notes |
| C3-H | 8.0 - 9.0 | Generally downfield. |
| C5-H | 8.5 - 9.5 | Often the most downfield proton. |
| N-H | 10.0 - 14.0 | Broad signal, exchangeable with D₂O. Position is highly dependent on solvent and concentration. |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Ring Carbons
| Carbon | Chemical Shift Range (ppm) | Notes |
| C3 | 140 - 160 | |
| C5 | 145 - 165 |
Table 3: Influence of Substituents on ¹H and ¹³C Chemical Shifts
| Substituent Type | Position | Effect on Ring Proton (C-H) Chemical Shift | Effect on Ring Carbon (C) Chemical Shift |
| Electron-donating (e.g., -NH₂, -OR) | C3 or C5 | Upfield shift (to lower ppm) | Upfield shift (to lower ppm) |
| Electron-withdrawing (e.g., -NO₂, -CN) | C3 or C5 | Downfield shift (to higher ppm) | Downfield shift (to higher ppm) |
| Alkyl | N1, N2, or N4 | Minor shifts | Minor shifts |
| Aryl | N1, N2, or N4 | Anisotropic effects can cause both upfield and downfield shifts depending on the conformation. |
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality NMR spectra of substituted 1,2,4-triazoles.
Detailed Protocol for High-Resolution NMR Data Acquisition
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Concentration: Dissolve 5-10 mg of the purified 1,2,4-triazole derivative in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.
-
Solvent Selection:
-
DMSO-d₆: A good general-purpose solvent that can dissolve a wide range of compounds and often shows sharp N-H signals.
-
CDCl₃: Suitable for less polar compounds. Traces of acid can cause peak broadening.
-
Methanol-d₄ or D₂O: Useful for identifying exchangeable protons (N-H, O-H).
-
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
2. 1D ¹H NMR Acquisition:
-
Spectrometer Setup: Lock and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
3. 2D NMR Acquisition (COSY, HSQC, HMBC):
-
General Setup: Use the parameters from the 1D ¹H experiment as a starting point for the proton dimension.
-
COSY:
-
Pulse Program: cosygpmf or similar gradient-enhanced pulse program.
-
Data Points: 1024 x 256 data points in F2 and F1 dimensions, respectively.
-
Number of Scans: 2-4 scans per increment.
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3 or similar for multiplicity-edited HSQC.
-
¹³C Spectral Width: Typically 180-200 ppm.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
Number of Scans: 4-8 scans per increment.
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf or similar.
-
Long-Range Coupling Constant (ⁿJ(CH)): Set to 8-10 Hz to observe 2- and 3-bond correlations.
-
Number of Scans: 8-16 scans per increment.
-
Workflow for NMR Data Acquisition and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful scale-up synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?
A1: The most prevalent and scalable method involves a two-step process. First, isonicotinic acid hydrazide (isoniazid) is reacted with ethyl isothiocyanate to form an N,N'-disubstituted thiosemicarbazide intermediate (1-isonicotinoyl-4-ethyl-thiosemicarbazide). This intermediate is then cyclized under alkaline conditions to yield the final triazole-3-thiol product. This approach is favored for its reliability and the general availability of starting materials.
Q2: What are the critical process parameters to monitor during scale-up?
A2: During scale-up, careful monitoring of the following parameters is crucial:
-
Temperature Control: Both the formation of the thiosemicarbazide intermediate and the cyclization step can have significant temperature profiles. Inadequate heat removal can lead to side reactions and impurities.
-
Reagent Addition Rate: Controlled, subsurface addition of reagents, particularly the ethyl isothiocyanate and the acid for precipitation, is vital to maintain temperature and ensure homogeneity.
-
Agitation/Mixing: Efficient mixing is critical, especially as intermediates or the final product may precipitate, creating a slurry. Poor agitation can cause localized overheating and incomplete reactions.
-
pH Control: The pH during the alkaline cyclization and the subsequent acidic work-up must be precisely controlled to ensure complete reaction and efficient, clean precipitation of the product.
Q3: My overall yield is consistently low. What are the most probable causes?
A3: Low yield can stem from several factors:
-
Incomplete Cyclization: The conversion of the thiosemicarbazide intermediate to the triazole ring may be incomplete. This can be caused by insufficient base concentration, reaction time, or temperature.
-
Side Reactions: Overheating during cyclization can lead to decomposition of the intermediate or product.
-
Product Loss During Work-up: The product may have some solubility in the mother liquor. Ensure precipitation is complete by adjusting the final pH and temperature. Inefficient filtration or transfer losses can also contribute.
-
Impure Starting Materials: The quality of the starting isonicotinic acid hydrazide and ethyl isothiocyanate can significantly impact the yield and purity of the final product.
Q4: The isolated product is off-color and difficult to purify. What are the likely impurities?
A4: Common impurities include unreacted 1-isonicotinoyl-4-ethyl-thiosemicarbazide, starting materials, and potential side products from thermal decomposition. An off-color (often yellow or brown) appearance typically suggests the presence of oxidized sulfur-containing byproducts or other degradation products. Analysis via techniques like HPLC and NMR is recommended to identify the specific contaminants before selecting a purification strategy.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction after Step 1 (Thiosemicarbazide formation) | 1. Insufficient reaction time or temperature. 2. Poor mixing. 3. Impure or degraded ethyl isothiocyanate. | 1. Monitor reaction progress via TLC or HPLC. If incomplete, extend the reaction time or modestly increase the temperature. 2. Ensure the agitation is sufficient to maintain a homogeneous mixture. 3. Verify the purity of the ethyl isothiocyanate. |
| Difficult to control exotherm during Step 1 | Rapid addition of ethyl isothiocyanate. | 1. Implement slow, controlled subsurface addition of the ethyl isothiocyanate. 2. Use a jacketed reactor with an appropriate cooling fluid. 3. Consider diluting the reaction mixture with additional solvent. |
| Incomplete cyclization in Step 2 | 1. Insufficient concentration or stoichiometry of the base (e.g., NaOH). 2. Reaction temperature is too low or reflux time is too short.[1] | 1. Ensure the correct amount and concentration of the alkaline solution is used. 2. Increase the reflux time and monitor via TLC/HPLC until the thiosemicarbazide intermediate is consumed. |
| Product "oils out" or forms a gum during acidic precipitation | 1. Rate of acidification is too fast. 2. Temperature during precipitation is too high. 3. Trapped solvent or impurities. | 1. Add the acid slowly with vigorous stirring to control the rate of precipitation and promote crystal formation. 2. Cool the solution (e.g., in an ice bath) before and during acidification. 3. Try adding a small amount of a co-solvent or anti-solvent to induce crystallization. |
| Final product is difficult to filter (clogged filter) | The precipitate is amorphous or consists of very fine particles. | 1. Optimize the precipitation conditions (slower acidification, lower temperature) to encourage the growth of larger crystals. 2. Allow the slurry to age (stir at a lower temperature for a period) before filtration. 3. As a last resort, consider using a filter aid, but be aware this will require a subsequent removal step. |
| Final product fails purity specifications after recrystallization | 1. Inappropriate recrystallization solvent. 2. Impurities co-crystallize with the product. 3. Product degradation during recrystallization. | 1. Screen for a new solvent or solvent system (e.g., ethanol/water, dioxane/ethanol) where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[1] 2. Consider a pre-purification step, such as a charcoal treatment or a slurry wash with a solvent that selectively removes the impurity. 3. Avoid prolonged heating during the recrystallization process. |
Experimental Protocols
Step 1: Synthesis of 1-Isonicotinoyl-4-ethyl-thiosemicarbazide (Intermediate)
Methodology:
-
To a suitable jacketed reactor, charge isonicotinic acid hydrazide and an appropriate solvent (e.g., ethanol).
-
Begin agitation to form a solution or a fine slurry.
-
Set the reactor jacket temperature to maintain the desired internal reaction temperature (e.g., 20-25°C).
-
Slowly add one molar equivalent of ethyl isothiocyanate to the reaction mixture via a dosing pump over a period of 1-2 hours. Monitor the internal temperature to control any exotherm.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
The resulting product may precipitate from the solution. If so, cool the mixture, filter the solid, wash with cold solvent, and dry under vacuum. Alternatively, the slurry may be carried forward directly to the next step.
Step 2: Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Cyclization)
Methodology:
-
Charge the 1-isonicotinoyl-4-ethyl-thiosemicarbazide intermediate to a reactor.
-
Add an aqueous solution of a base, such as 2N sodium hydroxide (NaOH), in a quantity sufficient for cyclization (typically 2-4 molar equivalents).[1]
-
Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting intermediate.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear, basic filtrate to a clean vessel and cool it in an ice bath.
-
Slowly and carefully acidify the solution with an acid (e.g., concentrated hydrochloric acid or glacial acetic acid) while stirring vigorously. Monitor the pH. The product will precipitate out as a solid. The target pH for complete precipitation is typically in the range of 5-6.[2]
-
Continue stirring the resulting slurry in the cold for an additional 30-60 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water to remove salts, and then with a small amount of cold ethanol or ether.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
If required, purify the crude product by recrystallization from a suitable solvent like ethanol.[3]
Visualizations
Synthesis Workflow
Caption: General two-step synthesis pathway for the target compound.
Troubleshooting Decision Logic
References
Validation & Comparative
Comparative Analysis of the Antimicrobial Activity of 4-Alkyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the various heterocyclic compounds explored for this purpose, 1,2,4-triazole derivatives have garnered considerable attention due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of a specific series of these compounds, 4-alkyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols and their Schiff base derivatives, supported by experimental data from published research.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of synthesized 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined and is summarized in the table below. Lower MIC values are indicative of higher antimicrobial activity.
| Compound ID | R-group (Substituent on Benzaldehyde) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Salmonella typhi (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) |
| 4a | 4-Fluoro | - | - | - | - | - | - |
| 4b | 4-Chloro | - | - | - | - | - | - |
| 4c | 4-Hydroxy | 16 | 20 | - | - | - | - |
| 4d | 4-Methoxy | - | - | - | - | - | - |
| 4e | 4-Bromo | - | - | 25 | 31 | 24 | 32 |
| 4f | 4-Nitro | - | - | - | - | - | - |
MIC values are presented in µg/mL. Data sourced from Sabale, P. M., & Mehta, P. (2013).[1]
Analysis of Structure-Activity Relationship (SAR):
The presented data allows for an initial structure-activity relationship (SAR) analysis.
-
Antibacterial Activity : Compound 4c , featuring a p-hydroxy group, demonstrated the most potent activity against the tested Gram-positive bacteria, S. aureus (MIC = 16 µg/mL) and B. subtilis (MIC = 20 µg/mL).[1] Compound 4e , with a p-bromo substituent, exhibited the best activity against the Gram-negative bacteria E. coli (MIC = 25 µg/mL) and S. typhi (MIC = 31 µg/mL).[1] The presence of electron-withdrawing groups, such as halogens, at the para position of the benzylidene ring appears to be favorable for activity against Gram-negative bacteria.[1] In contrast, an electron-donating hydroxyl group at the same position enhanced activity against Gram-positive strains.[1]
-
Antifungal Activity : Compound 4e also displayed the most significant antifungal activity, with MIC values of 24 µg/mL against C. albicans and 32 µg/mL against A. niger.[1] The other tested compounds in this series showed comparatively poor antifungal activity.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of the antimicrobial activity of the 1,2,4-triazole derivatives.
Synthesis of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols (4a-f):
The synthesis of the title compounds is a multi-step process.[1][4][5]
-
Step 1: Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol (2): Isonicotinic acid hydrazide (isoniazid) is treated with carbon disulfide in the presence of potassium hydroxide.[1]
-
Step 2: Synthesis of 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (3): The product from Step 1 is then reacted with hydrazine hydrate.[1][6]
-
Step 3: Synthesis of Schiff Bases (4a-f): Equimolar amounts of the 4-amino-1,2,4-triazole derivative (3) and various para-substituted benzaldehydes are refluxed in methanol.[1] The reaction progress is monitored by thin-layer chromatography (TLC).[1][7]
In-Vitro Antimicrobial Activity Assay (Broth Dilution Method):
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using a standard broth dilution method.
-
Preparation of Inoculum: The bacterial and fungal strains are cultured in appropriate media (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to achieve a specified cell density.[8]
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations (e.g., 5-100 µg/mL).[1]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions. For bacteria, this is typically at 37°C for 24 hours. For fungi, incubation is usually at 25°C for 72 hours.[1]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Caption: General workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol<i> H</i>-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies | AVESİS [avesis.omu.edu.tr]
- 7. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Comparison Guide: Validating the In Vitro Activity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol in a Novel Cell-Based Kinase Inhibition Model
This guide provides a comparative analysis for validating the in vitro activity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol. Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This validation is contextualized through a novel cell-based assay targeting a hypothetical cancer-related kinase, "Putative Kinase X" (PKX), and compared against a standard biochemical enzyme inhibition assay.
The performance of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol is benchmarked against two alternative compounds: Staurosporine, a well-established broad-spectrum kinase inhibitor, and 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, a structural analog to assess structure-activity relationships.
Compound Performance Comparison
The in vitro efficacy of the compounds was evaluated using two distinct models: a standard cell-free enzymatic assay to determine direct inhibitory potency (IC50) against purified PKX, and a newly developed cell-based assay to measure functional inhibition of the PKX signaling pathway within a relevant cancer cell line (EC50).
Table 1: Comparative Inhibitory Activity Against Putative Kinase X (PKX)
| Compound | Standard Model: Enzymatic Assay (IC50, nM) | New Model: Cell-Based Assay (EC50, nM) |
|---|---|---|
| 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol | 75 | 150 |
| Staurosporine (Control) | 10 | 25 |
| 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | 550 | >1000 |
Table 2: Comparison of In Vitro Validation Models
| Feature | Standard Model (Enzymatic Assay) | New Model (Cell-Based Assay) |
|---|---|---|
| Assay Type | Cell-Free, Biochemical | Cell-Based, Functional |
| Endpoint | Direct enzyme inhibition (IC50) | Inhibition of downstream signaling (EC50) |
| Complexity | Low | High |
| Physiological Relevance | Moderate (assesses direct binding) | High (includes cell permeability & off-target effects) |
| Throughput | High | Medium |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established principles of enzyme inhibition assays.[4][5][6]
Protocol 1: Standard Model - Spectrophotometric PKX Enzyme Inhibition Assay
This protocol determines the concentration of an inhibitor required to reduce the activity of the target enzyme by 50% (IC50).[4]
-
Materials:
-
Purified recombinant Putative Kinase X (PKX)
-
ATP and a specific peptide substrate that becomes phosphorylated by PKX
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well microplates (white, opaque)
-
Microplate-reading luminometer
-
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the PKX enzyme and peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the enzymatic reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (DMSO) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Protocol 2: New Model - Cell-Based PKX Pathway Inhibition Assay
This protocol measures the functional inhibition of the PKX signaling pathway by quantifying the phosphorylation of its downstream target, "Substrate-Y," in a cellular context.
-
Materials:
-
MDA-MB-231 human breast cancer cells.[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Growth factor (to stimulate the PKX pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-Substrate-Y and Mouse anti-total-Substrate-Y
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Western Blotting or ELISA reagents
-
-
Methodology:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 80% confluency.
-
Starve the cells in a serum-free medium for 12 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
-
Pathway Stimulation: Stimulate the PKX pathway by adding a specific growth factor to the medium for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total cellular proteins.
-
Quantification of Phosphorylation (via ELISA):
-
Coat a 96-well ELISA plate with a capture antibody for total Substrate-Y.
-
Add cell lysates to the wells and incubate.
-
Wash the wells and add the primary antibody against phospho-Substrate-Y.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.
-
-
Data Analysis: Normalize the phospho-Substrate-Y signal to the total protein concentration. Calculate the percentage of inhibition for each compound concentration relative to the stimulated, untreated control. Determine the EC50 value by plotting a dose-response curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed signaling pathway of Putative Kinase X (PKX).
Experimental Workflow Diagram
Caption: Workflow for the new cell-based validation model.
Model Comparison Diagram
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. scirp.org [scirp.org]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and Related Thiol-Containing Heterocycles
For Immediate Release
This publication provides a comparative guide to the spectroscopic data of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its structural analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a cross-reference of available spectroscopic data to support structural elucidation and characterization of this class of compounds. While a complete, publicly available dataset for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is limited, this guide compiles the available information and presents it alongside data from closely related compounds to provide a valuable comparative resource.
Introduction to 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring substituted with ethyl and pyridinyl groups, and a thiol moiety. The structural formula is C9H10N4S.[1] Compounds of the 1,2,4-triazole-3-thiol class are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate spectroscopic characterization is crucial for the confirmation of their synthesis and for structure-activity relationship (SAR) studies.
Spectroscopic Data Comparison
The following tables summarize the available and comparative spectroscopic data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its analogs.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(S-H) | ν(N-H) | ν(C=N) / ν(C=C) | Reference |
| 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Data not available | Data not available | Data not available | |
| Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrid | 2465 | - | 1591, 1492, 1442 | [2] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2595 | 3452, 3298 | 1614 | [3] |
| 4-Allyl-5-pyridin-4-yl-4H-[1][2][4]triazole-3-thiol | - | 3251-3205 | 1624 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Thiol (S-H) / Amide (N-H) | Pyridyl-H | Triazole-H / Other | Alkyl-H | Reference |
| 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Data available, but not detailed | Data available, but not detailed | Data available, but not detailed | Data available, but not detailed | [1] |
| Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrid | 14.30 (s, 1H, SH) | 8.74 (d, 2H), 7.90 (d, 2H) | 9.33 (s, 1H, vinyl CH), 7.77 (d, 2H), 7.38 (d, 2H), 6.46 (s, 1H, PyrH) | 2.13 (s, 3H, CH₃), 2.00 (s, 3H, CH₃) | [2] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 13.751 (s, 1H, SH) | - | 7.390-8.055 (m, 9H, phenyl) | - | [3] |
| 4-Allyl-5-pyridin-4-yl-4H-[1][2][4]triazole-3-thiol | 10.44 (br, 1H, NH) | 8.74 (dd, 2H), 7.88 (dd, 2H) | - | 5.80 (dq, 1H), 5.12 (dd, 1H), 4.83 (dd, 1H), 4.08 (t, 2H) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=S / C-S | Pyridyl-C | Triazole-C | Alkyl-C | Reference |
| 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Data not available | Data not available | Data not available | Data not available | |
| Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrid | - | 150.3, 121.6 | 163.2, 163.1, 146.0 | 12.5, 10.8 | [2] |
| 4-Allyl-5-pyridin-4-yl-4H-[1][2][4]triazole-3-thiol | 168.91 | 151.17, 122.85 | 149.92, 134.12 | 132.36, 118.00, 46.67 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ / [M+H]⁺ | Key Fragments | Reference |
| 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | 206 (GC-MS) | 205, 178, 142 | [1] |
| Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrid | 409.0995 [M+H]⁺ | - | [2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide, based on methodologies reported for similar compounds.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded on a Perkin-Elmer FT-IR Spectrum 100 spectrometer or equivalent. Samples are analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer at frequencies of 300 MHz for ¹H and 75 MHz for ¹³C, or higher field strengths. Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. For GC-MS analysis, an electron ionization (EI) source is used. The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Logical Pathway for Structural Confirmation
The following diagram illustrates the logical process of confirming a chemical structure using spectroscopic data.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives
This guide provides a comparative analysis of the biological activities of 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives, with a focus on elucidating their structure-activity relationships (SAR). While specific data on the 4-ethyl derivative is limited in publicly available literature, this document synthesizes findings from closely related analogs to provide valuable insights for researchers, scientists, and drug development professionals. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2] The introduction of a pyridine ring at the 5-position and various substituents at the 4-position of the triazole ring can significantly modulate these biological activities.
Comparative Biological Activity
Table 1: Biological Activity of 4-Alkyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | 4-Substituent | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antioxidant Activity (% Scavenging at 3 ppm) | Antitumor Activity (% Inhibition) | Cytotoxicity (LD50, µg/ml) |
| 5d | Hexyl | 10 | 85 | 75 | 129.62 |
| 6d | Cyclohexyl | 12 | 70 | 60 | 81.56 |
Data sourced from Nadeem et al., 2013.[1]
From this limited dataset, we can infer preliminary structure-activity relationships:
-
Antibacterial Activity: The compound with the 4-cyclohexyl substituent (6d ) exhibited slightly better activity against Staphylococcus aureus compared to the 4-hexyl derivative (5d ). This suggests that a more rigid and bulky cycloalkyl group at the 4-position may be favorable for antibacterial activity against Gram-positive bacteria.
-
Antioxidant Activity: The linear 4-hexyl substituent in compound 5d resulted in higher free radical scavenging activity compared to the bulky 4-cyclohexyl group in 6d .[1] This indicates that a more flexible alkyl chain might better interact with the radical species in the antioxidant assay used.
-
Antitumor and Cytotoxic Activity: The 4-hexyl derivative (5d ) showed greater tumor inhibition and a higher LD50 value, suggesting it might be more potent and slightly less cytotoxic than the 4-cyclohexyl analog (6d ).[1]
These findings underscore the importance of the nature of the substituent at the 4-position in determining the biological activity profile of this class of compounds. Further studies with a broader range of substituents, including the 4-ethyl group, are necessary to establish a more comprehensive SAR.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives.
Synthesis of 4-Alkyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
A general synthetic route to this class of compounds involves a multi-step process:
-
Synthesis of Isonicotinic Acid Hydrazide: Isoniazid is often used as the starting material.
-
Formation of Thiosemicarbazide: The hydrazide is reacted with an appropriate alkyl isothiocyanate (e.g., hexyl isothiocyanate or cyclohexyl isothiocyanate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.
-
Cyclization to Triazole: The resulting thiosemicarbazide is then cyclized to form the 1,2,4-triazole-3-thiol ring. This is commonly achieved by refluxing the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide.[1] Acidification of the reaction mixture after cooling yields the desired product, which can be purified by recrystallization.
Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: The sterile agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A solution of the test compound at a known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO) is added to the wells. A positive control (a standard antibiotic) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Antioxidant Activity Assay (DPPH Free Radical Scavenging)
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration.
-
Reaction Mixture: The test compound is dissolved in a solvent to prepare various concentrations. A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates free radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Antitumor Activity Assay (Potato Disc Method)
-
Tumor Induction: Agrobacterium tumefaciens is cultured in a suitable broth to induce tumor formation.
-
Sample Preparation: Red potatoes are surface-sterilized and cut into discs. The discs are placed on agar plates.
-
Inoculation and Treatment: The potato discs are inoculated with the A. tumefaciens culture. The test compounds at various concentrations are applied to the discs.
-
Incubation: The plates are incubated in the dark at room temperature for several days (e.g., 12-15 days).
-
Staining and Counting: After incubation, the tumors on the potato discs are stained with Lugol's solution, and the number of tumors per disc is counted under a dissecting microscope.
-
Calculation: The percentage of tumor inhibition is calculated by comparing the number of tumors on the treated discs to the number on the control discs.
Visualizations
The following diagrams illustrate the general synthetic pathway and a conceptual workflow for the structure-activity relationship studies of these compounds.
Caption: General synthetic scheme for 4-alkyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.
References
"cytotoxicity comparison between 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol and other triazoles"
A Comparative Analysis of the Cytotoxicity of Triazole Derivatives
An Objective Guide for Researchers in Drug Discovery and Development
Disclaimer: Direct experimental cytotoxicity data for the specific compound 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol is not available in the reviewed literature. This guide therefore provides a comparative analysis based on the cytotoxic profiles of structurally similar 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiones and other notable triazole-based compounds.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1] The functionalization at various positions on the triazole ring significantly influences their cytotoxic potential. This guide summarizes available experimental data to offer a comparative perspective on the cytotoxicity of these compounds against various cancer cell lines.
Comparative Cytotoxicity Data of Triazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several triazole derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HepG2 (Hepatoma) | MTT | Reported as highly active, specific IC50 not provided | [2] |
| 4-(4-Methoxyphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HepG2 (Hepatoma) | MTT | Potent cytotoxic/antiproliferative effect | [2] |
| 4-Ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | Not specified | 0.46 | [3] |
| 4-Amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | Not specified | 0.001 | [3] |
| 1,3,4-Thiadiazole derivative with triazole moiety (Compound 9b) | HepG2 (Hepatoma) | Not specified | 2.94 | [4] |
| Thiazole derivative with triazole moiety (Compound 12a) | HepG2 (Hepatoma) | Not specified | 1.19 | [4] |
| Thiazole derivative with triazole moiety (Compound 12a) | MCF-7 (Breast Cancer) | Not specified | 3.4 | [4] |
Data presented is for comparative purposes. Experimental conditions may vary between studies.
The data indicates that substitutions on the 4-position of the 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione core, such as with aryl groups, result in potent cytotoxic effects against human hepatoma cell lines.[2] Furthermore, other modifications of the triazole-thione structure have yielded compounds with very high cytotoxicity, reaching nanomolar IC50 values in some cases.[3]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of cytotoxicity data. The most common method cited in the literature for assessing the cytotoxicity of triazole compounds is the MTT assay.[2]
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile microplates
-
Test compounds (Triazole derivatives)
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), Isopropanol)[6][7]
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[6] The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of each triazole compound is prepared in DMSO and then diluted to various concentrations with the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to the respective wells. Control wells containing cells treated with medium and vehicle (DMSO) only are also included.
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours, at 37°C and 5% CO₂.[6][7]
-
MTT Addition: Following the incubation period, 10-20 µL of the MTT stock solution is added to each well, and the plates are incubated for an additional 2 to 4 hours under the same conditions.[8] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: The medium containing MTT is carefully removed. 100-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6] The plate may be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[5][8] A reference wavelength of >650 nm is often used to subtract background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the workflow of the MTT cytotoxicity assay and a simplified signaling pathway potentially involved in the cytotoxic action of triazole compounds.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT (Assay protocol [protocols.io]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
A Comparative Guide to the In Silico Docking Performance of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and Related Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico molecular docking performance of 1,2,4-triazole-3-thiol derivatives, with a focus on analogs of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The data, compiled from recent computational studies, offers an objective overview of the binding affinities of this versatile class of compounds against various validated biological targets. This document is intended to aid researchers in evaluating the potential of these scaffolds in drug discovery and development.
While direct docking studies on 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol are not extensively published, a wealth of data exists for structurally related analogs. These analogs share the core 1,2,4-triazole-3-thiol moiety and provide valuable insights into potential protein-ligand interactions and therapeutic applications. The following sections present quantitative data, experimental methodologies, and workflow visualizations to facilitate a comprehensive comparison.
Data Presentation: Comparative Docking Scores
The following tables summarize quantitative data from in silico docking studies of 1,2,4-triazole derivatives against a range of protein targets implicated in cancer, microbial infections, and inflammation. Binding affinity is typically represented by docking scores or binding energies (in kcal/mol), where a more negative value indicates a stronger predicted interaction.
Anticancer Protein Targets
Triazole derivatives have been extensively studied for their anticancer properties, targeting various proteins involved in cancer cell proliferation and survival.[1][2]
| Compound/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Ref. Score (kcal/mol) |
| General 1,2,4-Triazole Derivatives | Aromatase | -9.04 to -9.96 | - | - |
| General 1,2,4-Triazole Derivatives | Tubulin | -6.23 to -7.54 | Colchicine | - |
| Triazole Derivative 7f | c-kit Tyrosine Kinase | -176.749 | - | - |
| Triazole Derivative 7f | Protein Kinase B | -170.066 | - | - |
| Triazole Derivative 700 | KDM5A | -11.042 | Doxorubicin | -7.59 |
| Triazole Derivative 91 | KDM5A | -10.658 | Doxorubicin | -7.59 |
| General 1,2,4-Triazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | -8.5 to -10.2 | - | - |
Data compiled from multiple sources.[1][3][4][5]
Antimicrobial Protein Targets
The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents and has been explored for antibacterial activity.[6][7]
| Compound/Derivative Class | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Ref. Score (kcal/mol) |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -6.90 to -7.07 | Amoxicillin | - |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -7.54 to -7.55 | Amoxicillin | - |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Lanosterol 14-alpha Demethylase (4ZA5) | Fungal species | -9.03 to -9.28 | Fluconazole | - |
Data compiled from multiple sources.[6][7]
Anti-Inflammatory Protein Targets
Recent studies have investigated triazole derivatives as inhibitors of enzymes involved in the inflammatory cascade, such as 15-lipoxygenase (15-LOX). Notably, a study on derivatives containing the specific "4-ethyl-4H-1,2,4-triazole-3-thiol" core has been performed.[8]
| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference Compound | Ref. Score (kcal/mol) |
| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives | 15-Lipoxygenase (15-LOX) | -9.20 to -9.80 | Quercetin | -8.47 |
| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives | 15-Lipoxygenase (15-LOX) | -9.20 to -9.80 | Baicalein | -8.98 |
Data compiled from a study on close structural analogs.[8]
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for in silico molecular docking studies, synthesized from the methodologies reported in the cited literature.[3][4] Specific parameters may vary between studies.
1. Preparation of the Target Protein:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Kollman charges and solvation parameters are assigned to the protein atoms. The protein structure is saved in a PDBQT format for use with AutoDock or a similar format for other software.
2. Preparation of the Ligand (Triazole Derivative):
-
The 2D structure of the triazole derivative is drawn using chemical drawing software like ChemDraw.
-
The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are computed, and rotatable bonds are defined. The final ligand structure is saved in the PDBQT format.
3. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds or as identified by binding site prediction tools.
-
Docking Algorithm: A genetic algorithm is commonly employed to explore the conformational space of the ligand within the active site.[3] Other algorithms like Lamarckian Genetic Algorithm are also used.
-
Execution: The docking software (e.g., AutoDock 4.2, AutoDock Vina) is run to perform the simulation.[3][4] Typically, a set number of independent docking runs (e.g., 100) are performed for each ligand to ensure robust sampling.[3]
4. Analysis of Results:
-
The results are clustered based on root-mean-square deviation (RMSD).
-
The binding pose with the lowest binding energy from the most populated cluster is selected as the most probable binding conformation.
-
Interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues are analyzed to understand the molecular basis of the binding affinity.
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate a typical workflow for in silico docking studies and a representative signaling pathway involving a common cancer target, EGFR.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.
References
- 1. ijmtlm.org [ijmtlm.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrcps.com [ijcrcps.com]
- 4. cal-tek.eu [cal-tek.eu]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 4-Substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with high selectivity for microbial over mammalian cells. The 1,2,4-triazole scaffold is a promising pharmacophore due to its broad spectrum of biological activities. This guide provides a comparative evaluation of the selectivity of a series of 4-substituted-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives, presenting their antimicrobial potency against a panel of pathogenic microbes alongside their cytotoxic effects on mammalian cells. The data herein is compiled from published studies to aid in the rational design of more effective and less toxic antimicrobial candidates.
Data Presentation: Antimicrobial Activity vs. Cytotoxicity
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of 4-[4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiols
| Compound ID | R-group (Substituent) | S. aureus | B. subtilis | E. coli | S. typhi |
| 4a | 4-Fluoro | - | - | - | - |
| 4b | 4-Chloro | - | - | - | - |
| 4c | 4-Hydroxy | 16 | 20 | - | - |
| 4d | 4-Methoxy | - | - | - | - |
| 4e | 4-Bromo | - | - | 25 | 31 |
| 4f | 4-Nitro | - | - | - | - |
| Reference | Ciprofloxacin | 10 | 12 | 8 | 10 |
| Data sourced from Sabale, P. M., & Mehta, P. (2013). Synthesis, Antibacterial and Antifungal Activity of Novel 4-amino-substituted-1,2,4-triazole-3-thiol Derivatives. Indian Journal of Heterocyclic Chemistry, 23, 149-154.[4] |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of 4-[4-(substituted-benzylidene)-amino]-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiols
| Compound ID | R-group (Substituent) | C. albicans | A. niger |
| 4e | 4-Bromo | 24 | 32 |
| Reference | Fluconazole | 15 | 18 |
| Data sourced from Sabale, P. M., & Mehta, P. (2013). Synthesis, Antibacterial and Antifungal Activity of Novel 4-amino-substituted-1,2,4-triazole-3-thiol Derivatives. Indian Journal of Heterocyclic Chemistry, 23, 149-154.[4] |
Table 3: Illustrative Cytotoxicity (IC50 in µM) of Other Triazole Derivatives Against Human Cancer Cell Lines
| Compound Series | Cell Line | IC50 (µM) |
| Betulinic Acid-Triazole Hybrids | RPMI-7951 (Malignant Melanoma) | 4.8 - 25.7 |
| N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides | MCF-7 (Breast Adenocarcinoma) | ~5.71 |
| β-keto-1,2,3-triazole derivatives | HepG2 (Hepatocellular Carcinoma) | >50 |
| Note: This data is for structurally different triazole compounds and is provided for general context only.[1][5][6] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) for the synthesized compounds was determined using the broth microdilution method.[7][8][9][10]
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a final volume of 100 µL per well.
-
Inoculum Preparation: Microbial strains are cultured overnight and the inoculum is prepared by diluting the culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with 100 µL of the microbial suspension, resulting in a final volume of 200 µL.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on mammalian cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][11][12][13]
-
Cell Seeding: Mammalian cells (e.g., normal fibroblast or epithelial cell lines) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Mandatory Visualizations
Caption: Workflow for evaluating the selectivity of antimicrobial compounds.
Caption: Proposed mechanism for selective antimicrobial action of triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
"benchmarking the synthetic efficiency of different routes to 4,5-disubstituted-1,2,4-triazole-3-thiols"
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is of significant interest to researchers in drug discovery and development, as this heterocyclic scaffold is a key component in a wide array of compounds with therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This guide provides a comparative analysis of two prominent synthetic routes to these valuable compounds, offering a clear overview of their efficiency based on experimental data.
Two major synthetic strategies for the preparation of 4,5-disubstituted-1,2,4-triazole-3-thiols are:
-
Route A: Base-Catalyzed Cyclization of 1,4-Disubstituted Thiosemicarbazides. This is a widely used two-step method that involves the initial formation of a thiosemicarbazide intermediate from the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization.[1][3][4]
-
Route B: Acylation of Thiosemicarbazides followed by Cyclodehydration. This alternative approach involves the acylation of a thiosemicarbazide derivative with a carboxylic acid, often facilitated by a coupling agent such as polyphosphate ester (PPE), followed by cyclodehydration to yield the desired triazole.[5][6]
Comparative Analysis of Synthetic Efficiency
The following table summarizes the key quantitative data for the two synthetic routes, providing a direct comparison of their performance.
| Parameter | Route A: Base-Catalyzed Cyclization of Thiosemicarbazides | Route B: Acylation of Thiosemicarbazides and Cyclodehydration |
| Starting Materials | Carboxylic acid hydrazides, Isothiocyanates | Thiosemicarbazides, Carboxylic acids |
| Intermediate | 1,4-Disubstituted thiosemicarbazide | Acylthiosemicarbazide |
| Key Reagents | Base (e.g., KOH, NaOH) | Polyphosphate Ester (PPE), Aqueous alkali |
| Reaction Conditions | Typically reflux in an alkaline medium | Acylation at elevated temperatures (e.g., 90°C), followed by heating with aqueous alkali[5][6] |
| Reported Yields | 62-79%[3], with specific examples at 68% and 75.4%[1] | Cyclodehydration step can yield up to 71%[5][6] |
| Advantages | Well-established and widely documented method. Good to excellent yields are achievable. | One-pot potential by combining acylation and cyclization. Avoids the use of often lachrymatory isothiocyanates. |
| Disadvantages | Requires the synthesis or commercial availability of specific isothiocyanates. | May require a coupling agent for the acylation step. Fewer literature examples compared to Route A. |
Experimental Protocols
Route A: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione via Base-Catalyzed Cyclization
Step 1: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide
A solution of benzoyl hydrazide (1.36 g, 10 mmol) in ethanol (20 mL) is treated with cyclohexyl isothiocyanate (1.41 g, 10 mmol). The mixture is refluxed for 2 hours. Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
The 1-benzoyl-4-cyclohexylthiosemicarbazide (2.77 g, 10 mmol) is dissolved in a 2M aqueous solution of sodium hydroxide (20 mL). The mixture is refluxed for 4 hours. After cooling, the solution is acidified with dilute hydrochloric acid to a pH of approximately 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the final product.
Route B: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol via Acylation and Cyclodehydration
Step 1: Acylation of Thiosemicarbazide with Benzoic Acid using PPE
Benzoic acid (1.22 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) are mixed in a hydrothermal reaction vessel with chloroform and polyphosphate ester (PPE). The mixture is heated at 90°C. The progress of the reaction is monitored by thin-layer chromatography.
Step 2: Cyclodehydration of the Acylthiosemicarbazide Intermediate
After the completion of the acylation, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a 2M aqueous solution of potassium hydroxide (20 mL) and heated at 90°C for 4 hours.[5][6] The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of approximately 6. The resulting precipitate is filtered, washed with water, and recrystallized to yield the desired product.[5][6]
Synthetic Pathway Visualizations
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol and Known Inhibitors in Mycobacterial Research
A detailed guide for researchers and drug development professionals on the potential antitubercular activity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol, benchmarked against established inhibitors of key mycobacterial enzymes. This guide summarizes available data for structurally related compounds to infer the potential efficacy of the target molecule, for which direct experimental data is not yet publicly available.
Introduction
The relentless global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel antitubercular agents. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of new antimicrobial and antitubercular drugs. This guide focuses on 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol, a member of this chemical class, and provides a comparative analysis of its potential inhibitory activity against key enzymes in Mycobacterium tuberculosis (Mtb) by examining data from closely related analogs. The primary targets discussed are the enoyl-acyl carrier protein reductase (InhA) and β-ketoacyl-acyl carrier protein synthase III (FabH), both critical for mycobacterial cell wall synthesis.
While direct experimental data for 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol is not currently available in the public domain, this guide compiles and compares the biological activity of structurally similar 1,2,4-triazole derivatives with well-characterized inhibitors of InhA and FabH. This comparative approach aims to provide a valuable resource for researchers to assess the potential of this and similar compounds for further investigation in TB drug discovery programs.
Inferred Target Profile of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
Based on studies of analogous compounds, 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol is predicted to target enzymes involved in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis. This pathway is essential for the production of mycolic acids, the hallmark components of the mycobacterial cell wall. The two most probable targets are:
-
InhA (Enoyl-Acyl Carrier Protein Reductase): The primary target of the first-line anti-TB drug isoniazid. Direct inhibitors of InhA are of significant interest as they can potentially overcome resistance mechanisms associated with isoniazid activation.
-
FabH (β-ketoacyl-acyl carrier protein synthase III): This enzyme catalyzes the initial condensation step in the FAS-II pathway, making it another attractive target for novel antitubercular agents.
Head-to-Head Comparison of Related Triazoles with Known Inhibitors
The following tables present a comparative summary of the inhibitory activities of compounds structurally related to 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol against Mtb and its key enzymes, alongside data for established inhibitors.
Table 1: Comparison of Antitubercular Activity (Whole-Cell Screening)
| Compound/Drug | Target | Organism | MIC (µg/mL) | Citation |
| Related Triazole 1 (4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol) | KasA (predicted) | M. tuberculosis H37Rv | 5.5 | [1][2] |
| Related Triazole 1 (4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol) | KasA (predicted) | M. tuberculosis MDR strain | 11 | [1][2] |
| Isoniazid | InhA | M. tuberculosis H37Rv | 0.02 - 0.06 | |
| Rifampicin | RNA Polymerase | M. tuberculosis H37Rv | 0.05 - 0.2 | |
| Thiolactomycin | KasA/FabH | M. tuberculosis | 12.5 - 50 | [1][2] |
Table 2: Comparison of InhA Inhibitory Activity
| Compound/Drug | IC50 (µM) | Citation |
| Related Triazole Hybrid 7c | 0.000074 | [3] |
| Related Triazole Hybrid 7e | 0.00013 | [3] |
| Isoniazid-NAD adduct | ~0.001 | |
| Triclosan | 0.04 | |
| GSK693 | 0.02 |
Table 3: Comparison of FabH Inhibitory Activity
| Compound/Drug | IC50 (µM) | Citation |
| Thiolactomycin | 5 - 100 | |
| Cerulenin | 1.3 | |
| Platensimycin | 0.04 |
Note: The data for "Related Triazole" compounds are for structurally similar molecules and should be interpreted as indicative of the potential activity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of further studies.
Protocol 1: InhA Enzymatic Inhibition Assay
This assay measures the inhibition of the InhA enzyme by monitoring the oxidation of its cofactor, NADH, spectrophotometrically.
Materials:
-
Purified recombinant Mtb InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable long-chain enoyl-CoA substrate
-
Test compound (e.g., 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in all wells should be kept constant (typically ≤1%).
-
To each well of the microplate, add the assay buffer, the test compound at various concentrations, and NADH to a final concentration of 200 µM.
-
Initiate the reaction by adding the InhA enzyme to a final concentration of 50-100 nM.
-
Immediately after adding the enzyme, add the substrate DD-CoA to a final concentration of 100 µM.
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: FabH Enzymatic Inhibition Assay
This assay measures the condensation reaction catalyzed by FabH, which can be monitored by various methods, including radioactivity or coupled enzymatic assays. A common method involves a colorimetric assay using Ellman's reagent (DTNB) to detect the free thiol group of the Coenzyme A product.
Materials:
-
Purified recombinant Mtb FabH enzyme
-
Malonyl-CoA
-
Acetyl-CoA (or other suitable acyl-CoA substrate)
-
Test compound dissolved in DMSO
-
Assay Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM EDTA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, test compound, FabH enzyme (final concentration ~100 nM), and malonyl-CoA (final concentration ~200 µM).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding acetyl-CoA (final concentration ~200 µM).
-
Allow the reaction to proceed for 20-30 minutes at 37°C.
-
Stop the reaction by adding DTNB solution (final concentration 0.5 mM).
-
Measure the absorbance at 412 nm, which corresponds to the product of the reaction between the free thiol of CoA and DTNB.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the InhA assay.
Visualizing the FAS-II Pathway and Inhibition
The following diagrams illustrate the bacterial fatty acid synthesis (FAS-II) pathway and the points of inhibition for known drugs and potentially for 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol.
Caption: The bacterial fatty acid synthesis (FAS-II) pathway, highlighting potential points of inhibition.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol is currently lacking, the available data on structurally related 1,2,4-triazole derivatives suggest that this compound class holds significant promise as a source of novel antitubercular agents. The comparative analysis presented in this guide indicates that these compounds may act by inhibiting essential enzymes in the mycobacterial FAS-II pathway, such as InhA and FabH.
Future research should focus on the synthesis and direct biological evaluation of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol. In vitro enzymatic assays against InhA and FabH, as well as whole-cell screening against M. tuberculosis, are critical next steps to ascertain its true potential. Structure-activity relationship (SAR) studies on a library of related analogs will also be crucial for optimizing potency and drug-like properties. The experimental protocols and comparative data provided herein offer a solid foundation for initiating these vital investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4 H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol
Essential Guide to the Safe Disposal of 4-Ethyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol
For Immediate Reference: Treat 4-Ethyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol as Hazardous Waste.
This document provides comprehensive safety and logistical procedures for the proper disposal of 4-Ethyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data from structurally similar chemicals, including 1H-1,2,4-triazole-3-thiol and various pyridine derivatives.
I. Immediate Safety and Handling Precautions
Prior to handling, it is crucial to recognize the potential hazards associated with 4-Ethyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol. The pyridine moiety suggests potential flammability and toxicity, while the triazole-thiol group may be associated with skin and eye irritation.[2][4]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][3]
Personal Protective Equipment (PPE): A summary of recommended PPE for handling this compound is provided below.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[2] | Provides resistance against pyridine and its derivatives. |
| Eye and Face Protection | Chemical splash goggles. A face shield is recommended when there is a high risk of splashing.[2] | Protects against splashes and fumes that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic clothing is advisable.[2] | Protects against skin contact. The flammability of pyridine compounds makes flame-retardant material crucial.[2] |
| Respiratory Protection | Use in a certified fume hood or well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2] | Pyridine fumes can lead to headaches, dizziness, and respiratory irritation upon inhalation.[2] |
II. Hazard Profile Based on Analogous Compounds
The hazard classifications for compounds structurally related to 4-Ethyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol are summarized below to inform safe handling and disposal procedures.
| Hazard Classification | 1H-1,2,4-Triazole-3-thiol | Pyridine Derivatives |
| Acute Toxicity (Oral) | Harmful if swallowed. | Harmful if swallowed.[5] |
| Acute Toxicity (Dermal) | Not classified. | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Not classified. | Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Causes serious eye damage.[7] |
| Flammability | Not classified as flammable. | Flammable liquid and vapor.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | May cause respiratory irritation and narcotic effects.[7] |
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and irritating gases, including nitrogen oxides, sulfur oxides, carbon monoxide, and carbon dioxide.[1][3]
III. Step-by-Step Disposal Protocol
The recommended disposal method for 4-Ethyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol is through an approved hazardous waste disposal facility.[8] Incineration at a permitted facility is a probable final disposal method.[8]
Experimental Protocol: Waste Collection and Storage
-
Waste Identification: Treat all quantities of 4-Ethyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol as hazardous chemical waste.
-
Waste Collection:
-
Container Management:
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of generation.
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[8]
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Containment and Cleanup:
-
Decontamination: Thoroughly clean the spill area with soap and water.[8]
-
Reporting: Report the spill to your institution's EHS department.
V. Logical Framework for Disposal Decisions
The decision to manage this compound as hazardous waste is predicated on its structural components and the known hazards of similar molecules.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 4-Ethyl-5-pyridin-4-yl-4h-triazole-3-thiol
Essential Safety and Operational Guide for Handling 4-Ethyl-5-pyridin-4-yl-4h-[1][2][3]triazole-3-thiol
This document provides critical safety, handling, and disposal information for laboratory personnel working with 4-Ethyl-5-pyridin-4-yl-4h-[1][2][3]triazole-3-thiol. Given the presence of a thiol group, this compound is likely to have a strong, unpleasant odor and may cause skin, eye, and respiratory irritation. Strict adherence to the following protocols is mandatory to ensure personal safety and minimize environmental exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for various laboratory operations involving 4-Ethyl-5-pyridin-4-yl-4h-[1][2][3]triazole-3-thiol.
| Operation | Potential Hazards | Required PPE |
| Weighing and Aliquoting (Solid) | Inhalation of dust, skin and eye contact. | - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95) |
| Solution Preparation and Transfers | Skin and eye contact with splashes, inhalation of vapors. | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
| Running Reactions | Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions. | - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood |
| Work-up and Purification | Skin and eye contact with splashes, inhalation of vapors. | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
A meticulous procedure for donning and doffing PPE is critical to prevent cross-contamination. Always remove gloves and lab coats before leaving the laboratory area.
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound must be conducted in a certified chemical fume hood to mitigate the risk of inhalation exposure. An eyewash station and safety shower must be readily accessible.
2.1. Preparation and Weighing
-
Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers.
-
Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully dispense the desired amount of 4-Ethyl-5-pyridin-4-yl-4h-[1][2][3]triazole-3-thiol onto the weigh boat. Avoid creating dust.
-
Transfer: Promptly and carefully transfer the weighed solid to the reaction vessel.
2.2. Dissolution and Reaction
-
Solvent Addition: Add the appropriate solvent to the reaction vessel containing the compound. This should be done slowly to avoid splashing.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. If heating is required, use a heating mantle and ensure the setup is secure.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Keep the reaction vessel covered to the extent possible.
2.3. Work-up and Purification
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Extraction and Washing: Perform any liquid-liquid extractions within the fume hood. Ensure separatory funnels are properly vented.
-
Solvent Removal: If using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood or equipped with a suitable trap.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
